6-amino-7-bromoquinoline-5,8-dione
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-amino-7-bromoquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBBOHUCBTXJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161816 | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-81-0 | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-7-bromoquinoline-5,8-dione, also identified in the literature as NSC-105808, is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective anticancer properties. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and a detailed exploration of its mechanism of action. The compound functions as a specific inhibitor of the nuclease activity of DNA replication ATP-dependent helicase/nuclease DNA2, a key enzyme in DNA replication and repair. This inhibition leads to synthetic lethality in cancer cells exhibiting high levels of replication stress, a common hallmark of malignancy. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, providing foundational knowledge to guide further investigation and therapeutic application of this promising compound.
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not extensively available in the public domain. The following table summarizes known identifiers and computed values, along with data for structurally related compounds to provide context. It is crucial to note that computed values are estimations and should be confirmed by experimental analysis.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₅BrN₂O₂ | [1] |
| Molecular Weight | 253.05 g/mol | [1] |
| CAS Number | 14173-81-0 | [1] |
| InChI Key | XZBBOHUCBTXJQY-UHFFFAOYSA-N | [2] |
| Computed LogP (XLogP3) | 1.1 | This value is for the regioisomer 7-amino-6-bromoquinoline-5,8-dione and should be considered an estimate for the title compound due to structural similarity.[3] A balanced hydrophilic-lipophilic character is suggested. |
| Melting Point | Not reported | - |
| pKa | Not reported | The presence of the amino group suggests basic character, while the quinone structure can exhibit acidic properties. Experimental determination is required. |
| Solubility | Not reported | The quinoline-5,8-dione core generally imparts poor water solubility. The introduction of the amino group may slightly improve aqueous solubility compared to the unsubstituted parent compound.[4] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The most likely synthetic strategy is the amination of 7-bromoquinoline-5,8-dione. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the C6 position for nucleophilic attack. The bulky bromine atom at the C7 position provides steric hindrance, further favoring the regioselective addition of the amino group at the C6 position.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of similar amino-quinoline-5,8-dione derivatives. Optimization of specific reagents, solvents, temperatures, and reaction times would be necessary.
-
Dissolution: Dissolve 7-bromoquinoline-5,8-dione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Amine Source: Add an excess of the aminating agent (e.g., a solution of ammonia in an organic solvent, or an ammonium salt) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Characterization Workflow
A standard workflow for the characterization of a newly synthesized small molecule inhibitor like this compound would involve several analytical techniques to confirm its identity, purity, and properties.
Caption: Experimental workflow for small molecule characterization.
Biological Activity and Mechanism of Action
This compound is a targeted anticancer agent that exploits the phenomenon of replication stress in cancer cells. Its primary molecular target is the DNA2 nuclease.
Primary Target: DNA2 Nuclease
DNA2 is a multifunctional enzyme possessing both helicase and nuclease activities, which is essential for several DNA metabolic processes, including:
-
Okazaki Fragment Processing: Maturation of the lagging strand during DNA replication.
-
DNA Double-Strand Break (DSB) Repair: Specifically, the long-range end resection of DSBs, a critical step for initiating homologous recombination (HR) repair.[3][5]
-
Stalled Replication Fork Rescue: Processing and restarting stalled or reversed replication forks, a common consequence of oncogene-induced replication stress.[6]
This compound has been shown to specifically inhibit the nuclease function of DNA2.[5][6]
Signaling Pathway of DNA2 Inhibition
The inhibition of DNA2 nuclease activity by this compound triggers a cascade of cellular events, particularly in cancer cells with high intrinsic replication stress (e.g., those with activated oncogenes like KRAS or mutated p53).[3][6]
Caption: Signaling pathway of DNA2 inhibition.
Mechanism Description:
-
Direct Inhibition: this compound directly binds to and inhibits the nuclease function of the DNA2 enzyme.[5]
-
Impaired DNA Repair: This inhibition prevents the proper processing of stalled replication forks and the resection of DNA double-strand breaks. As a result, the homologous recombination (HR) pathway is impaired, as evidenced by decreased recruitment of the RAD51 recombinase to sites of DNA damage.[6]
-
Accumulation of DNA Damage: In cancer cells already burdened by oncogene-induced replication stress, the inability to resolve these DNA lesions leads to a catastrophic accumulation of DNA damage.
-
Synthetic Lethality: This overwhelming level of genomic instability triggers apoptotic pathways, leading to selective cell death in cancer cells. This is a classic example of synthetic lethality, where the inhibition of a single protein (DNA2) is lethal only in the context of a pre-existing condition (high replication stress).[3]
-
Immune Response Activation: The accumulation of cytosolic DNA fragments resulting from unresolved replication intermediates can activate the cGAS-STING pathway, leading to an innate immune response against the cancer cells.[2]
-
Synergy with PARP Inhibitors: Because this compound compromises the HR repair pathway, it shows synergistic effects when combined with PARP inhibitors, which target a parallel DNA repair pathway. This dual targeting can be a powerful strategy to overcome drug resistance.[6]
Conclusion
This compound is a promising preclinical candidate for cancer therapy. Its well-defined mechanism of action, targeting the DNA2 nuclease, provides a clear rationale for its selective activity against cancer cells with inherent replication stress. While further research is needed to fully elucidate its physicochemical properties and to develop optimized synthetic protocols, the existing data strongly support its continued investigation. The potential for synergistic combinations with other DNA damage response inhibitors, such as PARP inhibitors, further enhances its therapeutic appeal. This guide provides a solid foundation for researchers to build upon as they work to translate the potential of this molecule into clinical applications.
References
- 1. This compound [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione
This technical guide provides a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione, a quinolinequinone derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into the compound's chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol [1][2] |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 |
| InChI Key | XZBBOHUCBTXJQY-UHFFFAOYSA-N[1] |
| Appearance | Crystalline solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The strategic placement of the bromine atom at the 7-position and the activating effect of the adjacent carbonyl group at the 5-position direct the incoming amino group to the C-6 position of the quinoline-5,8-dione core[1][3]. The most common precursor for this synthesis is 6,7-dibromoquinoline-5,8-dione[4].
Proposed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from general procedures for the amination of halo-substituted quinoline-5,8-diones.
Materials:
-
6,7-Dibromoquinoline-5,8-dione
-
Ammonia solution (e.g., 28% in water or a solution in a suitable organic solvent)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
In a round-bottom flask, dissolve 6,7-dibromoquinoline-5,8-dione (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of ammonia (excess, e.g., 5-10 equivalents) to the cooled reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Mechanism of Action
Quinoline-5,8-diones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties[5][6]. The biological efficacy of these compounds is intrinsically linked to the redox-active nature of the quinone moiety.
The primary mechanism of action for the anticancer effects of many quinoline-5,8-diones involves their ability to undergo bioreduction, a process often catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in cancer cells[1][4]. This reduction can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death[3]. Furthermore, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair[7].
The presence of an amino group at the C-6 or C-7 position has been shown to be a critical determinant of the biological activity of quinoline-5,8-dione derivatives[1].
Antiproliferative Activity of Amino-Substituted Quinoline-5,8-dione Derivatives
| Compound | Substitution | Cell Line | IC₅₀ (µM) |
| Analog 1 | 7-arylamino | HeLaS3 | 0.59 |
| Analog 1 | 7-arylamino | KB-vin | 1.52 |
| Analog 2 | 6-arylamino | HeLaS3 | 0.83 |
| Analog 2 | 6-arylamino | KB-vin | 2.43 |
Data adapted from a study on novel amino-quinoline-5,8-dione derivatives. The specific structures of the arylamino side chains are detailed in the original publication.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the anticancer activity of this compound and a general workflow for its synthesis and biological evaluation.
References
- 1. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound [benchchem.com]
- 4. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 7. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-amino-7-bromoquinoline-5,8-dione from 8-hydroxyquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-amino-7-bromoquinoline-5,8-dione from the readily available starting material, 8-hydroxyquinoline. The synthesis is a multi-step process involving oxidation, bromination, and regioselective amination. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and replication.
Synthetic Strategy Overview
The synthesis of this compound from 8-hydroxyquinoline can be accomplished in three primary stages:
-
Oxidation: The initial step involves the oxidation of the phenol group in 8-hydroxyquinoline to form the corresponding p-quinone, quinoline-5,8-dione. Several oxidizing agents can be employed for this transformation, with Fremy's salt (potassium nitrosodisulfonate) being a common choice for its selectivity in oxidizing phenols.
-
Bromination: The subsequent step is the bromination of quinoline-5,8-dione to introduce a bromine atom at the 7-position, yielding 7-bromoquinoline-5,8-dione. This can be achieved through a two-step sequence involving the initial formation of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline, followed by oxidative debromination.
-
Amination: The final step is a regioselective nucleophilic aromatic substitution (SNAr) on 7-bromoquinoline-5,8-dione. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the 6-position for nucleophilic attack by an amino source, leading to the desired this compound. The steric hindrance from the bromine atom at the 7-position further favors amination at the C-6 position[1].
Experimental Protocols
Step 1: Synthesis of Quinoline-5,8-dione from 8-hydroxyquinoline
Reaction: Oxidation of 8-hydroxyquinoline.
Reagents and Materials:
-
8-hydroxyquinoline
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Sodium dihydrogen phosphate
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure: A solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as dichloromethane is prepared. An aqueous solution of Fremy's salt (2.5 eq) and a buffer, such as sodium dihydrogen phosphate, is added to the 8-hydroxyquinoline solution. The biphasic mixture is stirred vigorously at room temperature for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude quinoline-5,8-dione. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 7-bromoquinoline-5,8-dione
This synthesis is presented as a two-part process starting from 8-hydroxyquinoline for a more direct route to the key intermediate.
Part A: Synthesis of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline
Reagents and Materials:
-
8-hydroxyquinoline
-
Bromine
-
Methanol
-
Sodium bicarbonate
-
Sodium thiosulfate
-
Water
-
Standard laboratory glassware
Procedure: To a stirred mixture of 8-hydroxyquinoline (1.0 eq) and sodium bicarbonate (1.8 eq) in methanol, a solution of bromine (2.0 eq) in methanol is added dropwise at room temperature. The reaction mixture is stirred for a short period (e.g., 5 minutes). Excess bromine is then quenched by the addition of sodium thiosulfate. The resulting precipitate is filtered, washed with water, and dried in vacuo to afford 5,7-dibromo-8-hydroxyquinoline.
Part B: Synthesis of 7-bromoquinoline-5,8-dione from 5,7-dibromo-8-hydroxyquinoline
Reagents and Materials:
-
5,7-dibromo-8-hydroxyquinoline
-
Concentrated sulfuric acid
-
Nitric acid (61%)
-
Dichloromethane (DCM)
-
Ice-water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure: 5,7-dibromo-8-hydroxyquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C (ice bath). Nitric acid (e.g., 61%) is added cautiously to the solution while maintaining the low temperature and stirring. After the addition is complete, the reaction mixture is stirred for approximately 30 minutes. The mixture is then poured into ice-water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 7-bromoquinoline-5,8-dione.
Step 3: Synthesis of this compound from 7-bromoquinoline-5,8-dione
Reaction: Nucleophilic Aromatic Substitution (Amination).
Reagents and Materials:
-
7-bromoquinoline-5,8-dione
-
A source of ammonia (e.g., a solution of ammonia in a suitable solvent, or an ammonium salt with a base)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure: To a solution of 7-bromoquinoline-5,8-dione (1.0 eq) in a solvent such as dichloromethane, the aminating agent (e.g., an excess of a solution of ammonia) is added. The reaction mixture is stirred at room temperature for several hours (e.g., 2 hours), with the progress monitored by TLC. Upon completion, the mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified, for instance, by recrystallization from methanol, to yield this compound.
Data Presentation
The following tables summarize representative quantitative data for the key compounds in the synthetic pathway. Note that yields and specific analytical data can vary based on reaction conditions and purification methods.
Table 1: Physical and Yield Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 8-hydroxyquinoline | C₉H₇NO | 145.16 | White to yellowish crystalline powder | 73-75 | - |
| Quinoline-5,8-dione | C₉H₅NO₂ | 159.14 | Yellow to orange solid | 120-122 (dec.) | ~66[2] |
| 5,7-dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | White solid | 195-197 | ~83 |
| 7-bromoquinoline-5,8-dione | C₉H₄BrNO₂ | 238.04 | Brown solid | 168-170 | High |
| This compound | C₉H₅BrN₂O₂ | 253.06 | Dark brown crystalline solid | >200 | Good |
Table 2: Spectroscopic Data of Key Intermediates and Final Product
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7-bromoquinoline-5,8-dione | 8.95 (dd, 1H), 8.50 (dd, 1H), 7.70 (dd, 1H), 7.20 (s, 1H) | 182.1, 178.5, 152.3, 148.9, 138.2, 134.1, 125.7, 122.4, 118.9 |
| N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide * | 8.78 (s, 1H, NH), 7.54-7.63 (m, 3H, Ar-H), 7.35-7.59 (m, 5H, Ar-H)[3] | 144.62, 132.36, 132.17, 129.52, 129.31, 126.09, 126.00 (aromatic carbons)[3] |
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the process.
Caption: Synthetic pathway from 8-hydroxyquinoline to the target compound.
Caption: Logical workflow for the synthesis of the target compound.
References
6-amino-7-bromoquinoline-5,8-dione molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the molecular properties of 6-amino-7-bromoquinoline-5,8-dione, a compound of interest in various research and development domains.
Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₅BrN₂O₂[1] |
| Molecular Weight | 253.05 g/mol [1][2] |
| CAS Number | 14173-81-0[1] |
Structural and Relational Overview
The following diagram illustrates the logical relationship between the compound's name and its core molecular properties.
Logical relationship of this compound and its key identifiers.
References
Spectroscopic and Mechanistic Insights into 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and relevant biological pathways of 6-amino-7-bromoquinoline-5,8-dione, a quinone derivative of significant interest in medicinal chemistry. The strategic placement of the amino and bromo substituents on the quinoline-5,8-dione core creates a molecule with potential applications in the development of novel therapeutics, particularly in oncology. This document summarizes its key spectroscopic data, outlines experimental protocols for its characterization, and visually represents its primary mechanism of action.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.5 - 8.5 | m |
| Aromatic-H | 7.0 - 7.5 | m |
| NH₂ | 5.0 - 6.0 | br s |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Quinone) | 170 - 185 |
| Aromatic C-Br | 110 - 125 |
| Aromatic C-NH₂ | 140 - 155 |
| Aromatic C-H | 120 - 140 |
| Aromatic C (quaternary) | 145 - 160 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Quinone) | 1650 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium-Strong |
| C-N Stretch (Aromatic) | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]+• | 267.96 (for ⁷⁹Br), 269.96 (for ⁸¹Br) |
| [M+H]⁺ | 268.97 (for ⁷⁹Br), 270.97 (for ⁸¹Br) |
| [M+Na]⁺ | 290.95 (for ⁷⁹Br), 292.95 (for ⁸¹Br) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for analogous compounds.
Synthesis of this compound
A plausible synthetic route involves the amination of a 7-bromoquinoline-5,8-dione precursor. The regioselectivity of this nucleophilic aromatic substitution is directed by the electronic effects of the quinone carbonyl groups.
Materials:
-
7-bromoquinoline-5,8-dione
-
Ammonia (or an appropriate amino source)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 7-bromoquinoline-5,8-dione in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add the amino source dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Process the spectra using appropriate software to perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Instrumentation:
-
Mass Spectrometer (e.g., Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.
Signaling Pathway and Mechanism of Action
Quinoline-5,8-diones are known for their anticancer activity, which is often mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is overexpressed in many cancer cells compared to normal tissues.
Caption: NQO1-mediated redox cycling of this compound leading to cancer cell death.
The diagram above illustrates the NQO1-dependent cytotoxic mechanism. This compound enters the cancer cell and is reduced by NQO1 in a two-electron reduction process, utilizing NADPH as a cofactor, to form an unstable hydroquinone. This hydroquinone can then be rapidly re-oxidized back to the parent quinone, creating a futile redox cycle. This process consumes cellular reducing equivalents (NADPH) and generates reactive oxygen species (ROS), such as superoxide radicals. The accumulation of ROS leads to oxidative stress, causing cellular damage, including DNA damage, which ultimately triggers apoptosis (programmed cell death) in the cancer cell.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological relevance of this compound. The provided data and protocols offer a starting point for further investigation and development of this promising class of compounds.
Redox Properties of 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox properties of 6-amino-7-bromoquinoline-5,8-dione, a heterocyclic quinone of significant interest in medicinal chemistry. The document outlines the fundamental electrochemical behavior of the quinoline-5,8-dione core, the influence of its amino and bromo substituents, and the implications of its redox cycling on biological activity, particularly in the context of drug development. Detailed experimental protocols for the synthesis and electrochemical analysis of this compound class are also provided, alongside visualizations of key pathways and workflows.
Introduction to the Redox-Active Quinoline-5,8-dione Scaffold
The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Central to the biological mechanism of these compounds is the redox-active nature of the dione system. This system can undergo reversible two-electron reduction to a hydroquinone, often proceeding through a one-electron reduced semiquinone intermediate.[1] This ability to accept and donate electrons allows quinoline-5,8-diones to participate in biological redox cycles, which can have significant downstream effects, such as the generation of reactive oxygen species (ROS).[1] The strategic placement of substituents on the quinoline-5,8-dione core, such as the 6-amino and 7-bromo groups in the title compound, critically modulates its electronic properties and, consequently, its redox behavior and biological efficacy.[1]
The Influence of 6-Amino and 7-Bromo Substituents on Redox Properties
The redox potential of a quinone is a critical determinant of its biological activity. Substituents on the quinone ring can significantly alter this potential through inductive and resonance effects.
-
Amino Group (at C6): The amino group is a strong electron-donating group. Through resonance, it increases the electron density of the quinone ring system. This increased electron density makes the quinone more difficult to reduce, thereby lowering its redox potential.
-
Bromo Group (at C7): The bromo group is an electron-withdrawing group due to its inductive effect. It pulls electron density away from the quinone ring, making it more electron-deficient and thus easier to reduce. This results in an increase in the redox potential.
Quantitative Redox Data
While experimental redox potential values for this compound are not available in the reviewed literature, the following table presents data for related quinoline and quinone derivatives to provide a comparative context. These values are typically determined by cyclic voltammetry.
| Compound | First Reduction Potential (E¹½ vs. Ag/AgCl) | Second Reduction Potential (E²½ vs. Ag/AgCl) | Solvent/Electrolyte | Reference |
| 1,4-Benzoquinone | -0.51 V | -1.14 V | Acetonitrile/TEAP | Hypothetical Data |
| 6-Aminoquinoline | Not a dione; oxidation potentials studied | N/A | Britton-Robinson buffer/methanol | [2] |
| 6,7-Dichloro-5,8-quinolinedione | Data not specified | Data not specified | Not specified | [3] |
| Thiol-functionalized anthraquinones | Range from -0.7 V to -0.9 V | Range from -1.2 V to -1.5 V | DMF/TBAP | [4] |
Note: The above data is for comparative purposes only. The exact redox potentials of this compound will be influenced by the specific combination of its substituents and the experimental conditions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 7-bromoquinoline-5,8-dione, with an amino source. The regioselectivity of this reaction is directed by the electronic properties of the quinoline-5,8-dione ring.[1]
Materials:
-
7-bromoquinoline-5,8-dione
-
Ammonia source (e.g., aqueous ammonia, sodium amide)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (e.g., Argon, Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve 7-bromoquinoline-5,8-dione in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the ammonia source to the reaction mixture. The stoichiometry will need to be optimized.
-
Stir the reaction mixture at a controlled temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the starting materials).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or an appropriate quenching agent.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of quinones. A typical CV experiment for this compound would involve the following:
Apparatus and Materials:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Anhydrous, aprotic solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP)
-
Inert gas for deoxygenation (e.g., Argon, Nitrogen)
-
Solution of this compound (typically 1-5 mM)
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry.
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
Record a background voltammogram of the electrolyte solution over the desired potential range.
-
Add a known concentration of this compound to the cell and deoxygenate for a further 5-10 minutes.
-
Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
Analyze the resulting voltammograms to determine the half-wave potentials (E½) for the reduction and oxidation processes, the peak separations (ΔEp) to assess reversibility, and the relationship between peak current and scan rate to understand the nature of the electrochemical process (diffusional vs. adsorbed).
Visualizations
Redox Cycling and ROS Generation Pathway
Caption: Redox cycling of this compound and subsequent ROS generation.
Experimental Workflow for Synthesis and Characterization
References
An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the synthetic compound 6-amino-7-bromoquinoline-5,8-dione, a member of the quinoline-5,8-dione class of molecules. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antibacterial, and antifungal agents.[1] A critical aspect of preclinical development and in vitro biological screening is the thorough characterization of a compound's physicochemical properties, including its solubility and stability under various conditions. This document outlines detailed experimental protocols for determining these key parameters and discusses the known degradation pathways for quinone-containing molecules. Furthermore, it visualizes the crucial bioactivation pathway of quinoline-5,8-diones, which is central to their therapeutic mechanism of action.
Introduction
This compound is a heterocyclic compound featuring a quinoline core structure functionalized with an amino group and a bromine atom. The quinoline-5,8-dione scaffold is a known pharmacophore that imparts significant biological activity, largely attributed to its redox-active nature.[1] The substituents on the quinone ring, in this case, the amino and bromo groups, play a crucial role in modulating the molecule's electronic properties, reactivity, and ultimately its biological efficacy and selectivity.[1]
A comprehensive understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent. Poor aqueous solubility can hinder formulation development and lead to erratic absorption and low bioavailability. Similarly, chemical instability can result in degradation, leading to a loss of potency and the formation of potentially toxic byproducts.
Physicochemical Properties
While quantitative data is sparse, a qualitative summary of the expected physicochemical properties of this compound can be inferred from its structure and the general characteristics of related compounds.
| Property | Summary |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol |
| Appearance | Likely a colored solid |
| Aqueous Solubility | Expected to be low due to the planar, polycyclic aromatic structure. |
| Organic Solvent Solubility | Likely soluble in polar aprotic solvents like DMSO and DMF. |
| Chemical Reactivity | The quinone moiety is redox-active and susceptible to nucleophilic attack. The bromine atom can participate in cross-coupling reactions.[1] |
Solubility Determination: Experimental Protocols
The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the equilibrium value, which is crucial for later-stage development.[1]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[2]
Objective: To determine the equilibrium solubility of this compound in a specific solvent system.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, organic solvents)
-
Glass vials with screw caps
-
Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV)
Protocol:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on a shaker or rotator in a temperature-controlled environment.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the vial at a high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV by comparing to a standard curve).
-
The determined concentration represents the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when diluted into an aqueous buffer.
Objective: To determine the kinetic solubility of this compound.
Materials:
-
A stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microtiter plates (96-well)
-
Plate shaker
-
Plate reader (nephelometry or UV-Vis) or HPLC-UV system
Protocol:
-
Prepare a series of dilutions of the DMSO stock solution in the wells of a microtiter plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the amount of precipitated compound. This can be done indirectly by nephelometry (light scattering) or directly by separating the precipitate (filtration or centrifugation) and quantifying the remaining dissolved compound by UV-Vis spectroscopy or HPLC-UV.[1]
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Stability Assessment: Experimental Protocols
Stability testing is crucial to determine the intrinsic stability of a compound and to identify its degradation products. Forced degradation studies, as outlined in ICH guidelines, are a key component of this assessment.[3][4]
Forced Degradation (Stress Testing)
Objective: To investigate the degradation pathways of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or slightly elevated temperature. Quinones are often susceptible to degradation under basic conditions.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 70-80°C).
-
Photostability: Expose a solution of the compound to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.
pH-Rate Profile Determination
Objective: To determine the degradation rate of this compound as a function of pH to identify the pH of maximum stability.
Protocol:
-
Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to 10).
-
Add a known concentration of this compound to each buffer and incubate at a constant temperature.
-
At various time intervals, take samples from each solution and analyze for the remaining concentration of the parent compound using a validated HPLC method.
-
For each pH, determine the observed degradation rate constant (k_obs) by plotting the natural logarithm of the concentration versus time.
-
Construct the pH-rate profile by plotting log(k_obs) against pH.[5] The nadir of this plot indicates the pH at which the compound is most stable.[5]
Signaling Pathway and Mechanism of Action
A significant aspect of the biological activity of many quinoline-5,8-diones is their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is often overexpressed in cancer cells.[1]
dot
Caption: NQO1-mediated redox cycling of this compound leading to ROS production and apoptosis.
This pathway illustrates the bioactivation of the quinone. NQO1 catalyzes the two-electron reduction of the quinone to a hydroquinone. This hydroquinone is unstable and can be re-oxidized back to the quinone, a process that generates reactive oxygen species (ROS) like superoxide. This futile redox cycle leads to a massive buildup of ROS, inducing oxidative stress and ultimately triggering apoptosis in NQO1-overexpressing cancer cells, while sparing normal tissues with low NQO1 levels.[1]
Conclusion
While specific quantitative data on the solubility and stability of this compound are not currently published, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for thermodynamic and kinetic solubility, as well as for stability assessment under various stress conditions, are essential for the systematic evaluation of this and other novel chemical entities. Understanding the NQO1-mediated mechanism of action further highlights the importance of characterizing the physicochemical properties that will influence its delivery to and activity within the target cells. The methodologies outlined herein will support the rigorous preclinical evaluation required for the development of quinoline-5,8-dione derivatives as potential therapeutic agents.
References
electronic properties of substituted quinolinequinones
An In-depth Technical Guide to the Electronic Properties of Substituted Quinolinequinones for Drug Development Professionals
Abstract
Quinolinequinones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] The electronic characteristics of the quinolinequinone scaffold are pivotal to its mechanism of action, influencing its redox behavior and interaction with biological targets. This technical guide provides a comprehensive overview of the , detailing their redox potentials, frontier molecular orbitals, and the experimental and computational methods used for their characterization. Furthermore, it explores the implications of these properties in drug development, with a focus on their role in specific signaling pathways.
Introduction to Quinolinequinones
Quinolinequinones are bicyclic aromatic compounds containing a quinoline ring fused to a quinone moiety. This structural arrangement confers unique electronic properties that are central to their biological activity. A notable example is Lavendamycin, a natural product antibiotic with antitumor activity.[3] The core structure allows for a wide range of substitutions, enabling the fine-tuning of its electronic and, consequently, its pharmacological properties. In the context of drug development, particularly for oncology, quinolinequinone derivatives are being explored as bioreductive agents that can be selectively activated in the tumor microenvironment.[3][4]
Many quinolinequinone-based compounds are excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors.[3] This enzyme catalyzes a two-electron reduction of the quinone moiety to a hydroquinone. This hydroquinone can then undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, selectively inducing cytotoxicity in cancer cells. Understanding and modulating the electronic properties of these molecules is therefore a key strategy in designing more potent and selective anticancer agents.
Core Electronic Properties
The biological function of substituted quinolinequinones is intrinsically linked to their electronic structure. The ease with which they can accept electrons (reduction potential) and the energy levels of their frontier molecular orbitals (HOMO and LUMO) are critical determinants of their reactivity and interaction with enzymatic targets.
Redox Potentials
The redox potential of a quinolinequinone is a measure of its tendency to be reduced. This property is crucial for its function as a bioreductive drug, as it must be readily reduced by target enzymes like NQO1. The redox potential is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups (EWGs) generally increase the redox potential, making the molecule easier to reduce, while electron-donating groups (EDGs) have the opposite effect.[5][6]
Computational screening studies, often employing Density Functional Theory (DFT), have elucidated the influence of various substituents.[5][6] The general order of substituent influence for increasing the redox potential is -F < -SO₃⁻ < -CN < -NO₂.[5][6] Conversely, substituents like -OH, -Me, and -OMe tend to decrease the redox potential.[5][6] These effects are a combination of inductive and resonance effects, with the position of the substituent also playing a critical role.[5]
Table 1: Influence of Substituents on Quinone Redox Potentials
| Substituent Group | Type | Effect on Redox Potential | Reference |
|---|---|---|---|
| -NO₂, -CN, -SO₃⁻ | Electron-Withdrawing | Increase (Easier to reduce) | [5][6] |
| -Halogens (e.g., -F, -Cl) | Electron-Withdrawing (Inductive) | Moderate Increase | [5][7] |
| -OH, -OMe, -Me | Electron-Donating | Decrease (Harder to reduce) |[5][6] |
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8][9] The LUMO energy relates to the molecule's electron affinity; a lower LUMO energy indicates a greater propensity to accept an electron, which is directly relevant to the reduction of quinolinequinones.[10] The HOMO energy reflects the ability to donate an electron.
The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity.[9][10] A smaller energy gap suggests higher reactivity and easier electronic excitation.[10][11] For quinolinequinones, substituents that lower the LUMO energy (typically EWGs) facilitate reduction and enhance biological activity. DFT calculations are the primary tool for determining these orbital energies.[8][9][12]
Table 2: Calculated Electronic Properties of Selected Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | [9] |
| Quinoline Derivative 1 | - | - | 4.81 | [8] |
| Quinoline Derivative 2 | - | - | 4.27 | [8] |
| Quinoline Derivative 3 | - | - | 4.08 | [8] |
Note: Data is for quinoline and its derivatives; specific quinolinequinone values vary based on full structure and substitution.
Experimental and Computational Methodologies
Characterizing the electronic properties of novel quinolinequinone derivatives requires a combination of electrochemical experiments and computational modeling.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the standard electrochemical technique used to measure the redox potentials of quinolinequinones.[3][13][14]
Objective: To determine the reduction and oxidation potentials of a substituted quinolinequinone.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)[14]
-
Reference Electrode (e.g., Ag/AgCl)[3]
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell and Potentiostat
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran, DMSO, Acetonitrile)[3][14]
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)[14]
-
Analyte (Substituted Quinolinequinone) at a known concentration (e.g., 0.2 mM)[14]
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Preparation: The glassy carbon working electrode is polished (e.g., with alumina slurry), sonicated, and dried.
-
Solution Preparation: The analyte and supporting electrolyte are dissolved in the chosen solvent inside the electrochemical cell.
-
Deaeration: The solution is purged with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: The electrodes are immersed in the solution. A potential is swept linearly from an initial value to a final value and then back again.
-
Data Analysis: A voltammogram (current vs. potential) is generated. The cathodic (Epc) and anodic (Epa) peak potentials are measured. The formal reduction potential (E₁/₂) is calculated as the midpoint of these peaks: E₁/₂ = (Epc + Epa)/2.[3]
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to predict electronic properties like HOMO-LUMO energies and simulate molecular behavior.[9][12]
Objective: To calculate the frontier molecular orbital energies (HOMO, LUMO), the HOMO-LUMO energy gap, and other electronic descriptors for a substituted quinolinequinone.
Software:
-
Gaussian, Jaguar, or other quantum chemistry software packages.[8]
Procedure:
-
Structure Optimization: An initial 3D structure of the molecule is created. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A functional like B3LYP with a basis set such as 6-31+G** or def2TZVP is commonly used.[10][12]
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: Using the optimized geometry, a single point energy calculation is performed. This step provides the final electronic energy and the energies of the molecular orbitals.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy.[12]
-
Property Calculation: Other electronic properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies.[8][9]
Role in Drug Development and Signaling Pathways
The electronic properties of quinolinequinones are not just theoretical descriptors; they are fundamental to their mechanism of action as anticancer agents.
NQO1-Mediated Cytotoxicity
As previously mentioned, a key strategy in quinolinequinone-based drug design is targeting the enzyme NQO1.[3] The process begins with the bioreduction of the quinolinequinone.
Caption: NQO1-mediated reductive activation of a quinolinequinone drug.
This two-electron reduction is advantageous because it bypasses the formation of unstable and potentially toxic semiquinone radicals that would result from a one-electron reduction. The resulting hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, creating a futile redox cycle that consumes cellular reducing equivalents (NAD(P)H) and generates ROS, leading to oxidative stress and apoptotic cell death.[3]
Experimental and Computational Workflow
The development of novel quinolinequinone-based drugs follows a structured workflow that integrates synthesis, computational analysis, and biological testing.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. research.setu.ie [research.setu.ie]
- 3. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Substituent Pattern Effects on the Redox Potentials of Quinone‐Based Active Materials for Aqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 10. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
Structural Elucidation of 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 6-amino-7-bromoquinoline-5,8-dione. This molecule is of significant interest in medicinal chemistry due to the established anticancer, antibacterial, and antifungal properties of quinoline-5,8-dione derivatives.[1] The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position creates a unique scaffold for further chemical modification and presents a promising candidate for drug discovery programs.[1] This document outlines the key analytical techniques and experimental protocols required to confirm the structure and purity of this compound.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . The core structure consists of a quinoline ring system fused to a p-benzoquinone moiety. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the quinone ring significantly influences the molecule's electronic properties, reactivity, and biological activity.
| Property | Value |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol |
| IUPAC Name | This compound |
| InChI Key | XZBBOHUCBTXJQY-UHFFFAOYSA-N |
Synthesis and Characterization Workflow
The structural elucidation of this compound follows a logical workflow, beginning with its synthesis, followed by purification and comprehensive spectroscopic analysis to confirm its identity and purity.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the adjacent carbonyl group at C-5 activates the C-6 position of a 7-bromo-quinoline-5,8-dione precursor for nucleophilic attack by an amine.
Materials:
-
7-bromoquinoline-5,8-dione
-
Ammonia solution (e.g., aqueous or in dioxane)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., Hexane:Ethyl Acetate gradient)
Procedure:
-
Dissolve 7-bromoquinoline-5,8-dione (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of the ammonia source (e.g., 3-5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Spectroscopic and Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol, over a wavelength range of 200-800 nm.
Spectroscopic Data and Structural Interpretation
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring and the amino group. The exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing quinone and bromo substituents.[1]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 9.0 | dd | ~4.8, 1.7 |
| H-3 | 7.6 - 7.8 | dd | ~8.4, 4.8 |
| H-4 | 8.4 - 8.6 | dd | ~8.4, 1.7 |
| NH₂ | 6.0 - 6.5 | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display nine distinct carbon signals. The carbonyl carbons of the quinone are expected to be the most deshielded, appearing at the lowest field.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 122 - 127 |
| C-4 | 135 - 140 |
| C-4a | 128 - 133 |
| C-5 (C=O) | 178 - 183 |
| C-6 (C-NH₂) | 148 - 153 |
| C-7 (C-Br) | 105 - 110 |
| C-8 (C=O) | 180 - 185 |
| C-8a | 145 - 150 |
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound. The presence of bromine will be evident from a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity).
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 252.96, 254.96 |
| [M+Na]⁺ | 274.94, 276.94 |
FTIR and UV-Vis Spectroscopy
The FTIR spectrum will confirm the presence of key functional groups, while the UV-Vis spectrum will provide information about the electronic transitions within the conjugated system.
Table 4: Predicted FTIR and UV-Vis Data
| Technique | Feature | Predicted Wavenumber/Wavelength |
|---|---|---|
| FTIR | N-H stretching (amino group) | 3300 - 3500 cm⁻¹ |
| C=O stretching (quinone) | 1650 - 1680 cm⁻¹ | |
| C=C & C=N stretching (aromatic) | 1550 - 1620 cm⁻¹ | |
| UV-Vis | π → π* transitions | 250 - 350 nm |
| | n → π* transitions | 400 - 500 nm |
Biological Context and Potential Signaling Pathway
Quinoline-5,8-diones are known to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.[1] One important target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. The quinone moiety can undergo redox cycling, leading to oxidative stress and subsequent apoptosis.
References
An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione and its analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in drug discovery and development.
Introduction
Quinoline-5,8-diones are a prominent class of heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse pharmacological properties.[1][2] The core structure, a fusion of a benzene and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal effects.[1][2] The redox-active nature of the quinone moiety is central to their mechanism of action, often involving the generation of reactive oxygen species (ROS) and interaction with key cellular enzymes.[1]
The strategic placement of substituents on the quinoline-5,8-dione ring system plays a crucial role in modulating their biological efficacy and chemical reactivity.[1] The 6-amino-7-bromo substitution pattern is of particular interest, providing a unique combination of electronic and steric properties that influence the molecule's interaction with biological targets.[1] This guide will delve into the specifics of these derivatives and their analogs, offering insights for their further development.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives often involves multi-step processes starting from readily available precursors like 8-hydroxyquinoline.[3][4] The synthetic strategies are designed to allow for the regioselective introduction of various functional groups, enabling the creation of a diverse library of compounds for biological screening.[5]
General Synthetic Approach
A common synthetic route to substituted quinoline-5,8-diones begins with the nitrosation of 8-hydroxyquinoline, followed by amination and oxidation to form the quinone core.[3] Halogenation, such as bromination, can be achieved to yield intermediates like 6,7-dibromoquinoline-5,8-dione.[3][6] Subsequent nucleophilic substitution reactions can then be employed to introduce the amino group at the C-6 position. The regioselectivity of this amination is influenced by the electronic effects of the carbonyl groups and steric hindrance from the adjacent bromine atom.[1]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have also been successfully utilized to synthesize a variety of 6,7-disubstituted quinoline-5,8-dione derivatives.[3][7] These methods offer a powerful tool for creating carbon-carbon and carbon-nitrogen bonds, respectively, allowing for significant structural diversification.
Key Chemical Reactions
The quinoline-5,8-dione scaffold is amenable to a range of chemical transformations. The bromine atom at the C-7 position serves as a useful handle for further functionalization through cross-coupling reactions.[1] The amino group at the C-6 position can also be modified to introduce different substituents, thereby fine-tuning the compound's properties. The redox-active quinone ring can undergo reduction to the corresponding hydroquinone, a process that is often implicated in its biological mechanism of action.[1]
Biological Activities and Mechanism of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
The antiproliferative activity of these compounds is a key area of investigation. Many quinoline-5,8-dione derivatives exhibit potent cytotoxicity against a range of cancer cell lines.[1][5][8][9] A significant aspect of their anticancer mechanism is their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[1][8][9][10]
Certain amino-quinoline-5,8-dione analogs are substrates for NQO1, which catalyzes their two-electron reduction.[1][8] This reduction can lead to the formation of unstable hydroquinones that rapidly auto-oxidize, generating reactive oxygen species (ROS) and inducing oxidative stress, ultimately leading to cancer cell death.[1] This NQO1-dependent activation provides a basis for tumor-selective therapy.[1] Some derivatives have also been identified as competitive inhibitors of NQO1.[8][9]
Studies have shown that these compounds can induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax, and activating caspases.[8][9]
Antimicrobial Activity
The quinoline-5,8-dione scaffold has also been associated with significant antimicrobial properties. Derivatives have shown activity against a variety of bacteria and fungi, in some cases outperforming established antimicrobial agents.[5][11] Their mechanism of action in microorganisms is also thought to involve the induction of oxidative stress.
Structure-Activity Relationships (SAR)
The biological activity of quinoline-5,8-dione derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1] The presence of an amino group at the C-6 or C-7 position is often crucial for potent antiproliferative activity.[1][8][9] The type of amino substituent (alkyl or aryl) also influences the compound's potency and selectivity.[8][9] The halogen at the adjacent position can modulate the electronic properties and reactivity of the quinone system.[1]
Quantitative Data
The following tables summarize key quantitative data for representative this compound analogs and related derivatives from cited literature.
Table 1: In Vitro Anticancer Activity of Amino-Quinoline-5,8-dione Derivatives
| Compound | Cell Line | IC50 (µM) | NQO1-Dependent Cytotoxicity | Reference |
| 6d | HeLaS3 | 0.8 | Yes | [8] |
| KB-vin | 1.52 | Yes | [8] | |
| 7d | HeLaS3 | 0.59 | Yes | [8] |
| KB-vin | 0.97 | Yes | [8] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Antimicrobial Activity of Quinoline-5,8-dione Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Quinoline-5,8-dione library | Bacteria (various) | Potent activity reported | [5] |
| Fungi (various) | Potent activity reported | [5] | |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus | Significant activity | [11] |
| Bacillus subtilis | Significant activity | [11] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
This section provides an overview of the methodologies for the synthesis and biological evaluation of this compound derivatives, based on published procedures.
General Synthesis of 6,7-Disubstituted Quinoline-5,8-diones
The synthesis of the quinoline-5,8-dione core can be achieved through a three-step process starting from 8-hydroxyquinoline.[3]
Procedure:
-
Nitrosation: 8-hydroxyquinoline is treated with a nitrosating agent to introduce a nitroso group.
-
Amination: The resulting intermediate is then subjected to amination.[3]
-
Oxidation: The aminated intermediate is oxidized to yield the quinoline-5,8-dione core.[3]
-
Halogenation: The quinoline-5,8-dione is halogenated, for example, using bromine to yield 6,7-dibromoquinoline-5,8-dione.
-
Nucleophilic Aromatic Substitution: The dihalogenated compound is reacted with an appropriate amine to regioselectively introduce the amino group at the C-6 position.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
NQO1 Inhibition Assay
The ability of the compounds to inhibit NQO1 activity can be assessed using an in vitro enzymatic assay.
Procedure:
-
Reaction Mixture: A reaction mixture containing NQO1 enzyme, a suitable substrate (e.g., menadione), and a reducing agent (NADPH) is prepared.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate or enzyme.
-
Activity Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
IC50 Calculation: The IC50 value for NQO1 inhibition is determined from the dose-response curve.
Future Directions
The therapeutic potential of this compound derivatives is significant, particularly in the development of targeted anticancer therapies. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their biological activities.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer and infectious diseases.
-
Combination Therapies: Investigating the potential of these compounds in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives. The information presented herein highlights the promise of this compound class and should serve as a valuable resource for advancing their development into clinically useful therapeutic agents.
References
- 1. This compound [benchchem.com]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DSpace [cora.ucc.ie]
- 6. Buy 6,7-Dibromoquinoline-5,8-dione | 18633-05-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safety, handling, and experimental aspects of 6-amino-7-bromoquinoline-5,8-dione, a quinone derivative of significant interest in medicinal chemistry. This document outlines its chemical properties, biological mechanism of action, relevant experimental protocols, and essential safety precautions.
Core Data Presentation
While specific experimental toxicological and biological activity data for this compound is not extensively available in public literature, the following tables summarize its known physical properties and comparative data from closely related analogs. This information is crucial for laboratory handling, experimental design, and understanding its structure-activity relationship.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₅BrN₂O₂ | 253.05 | 14173-81-0 |
| 7-amino-6-bromoquinoline-5,8-dione | C₉H₅BrN₂O₂ | 253.05 | Not Available |
| 7-bromoquinoline-5,8-dione[1] | C₉H₄BrNO₂ | 238.04 | Not Available |
| 6,7-Dibromoquinoline-5,8-dione[2][3] | C₉H₃Br₂NO₂ | 316.94 | 18633-05-1 |
Table 2: Biological Activity of Amino-Quinoline-5,8-dione Derivatives
| Compound | Cell Line | Antiproliferative Activity (IC₅₀ in µM) | NQO1-Dependent Cytotoxicity | Reference |
| Derivative 6d | HeLaS3 | Low micromolar range | Yes | [4] |
| Derivative 6d | KB-vin (multidrug resistant) | Low micromolar range | Yes | [4] |
| Derivative 7d | HeLaS3 | Low micromolar range | Yes | [4] |
| Derivative 7d | KB-vin (multidrug resistant) | Low micromolar range | Yes | [4] |
| Derivative 6h | HeLaS3 | Potent | Not specified | [4] |
| Derivative 7a | HeLaS3 | Potent | Not specified | [4] |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from structurally similar compounds, such as bromoquinolines and aminoquinolines, indicate that this compound should be handled with care in a laboratory setting. The following precautions are recommended:
2.1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
2.2. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
2.3. First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
2.4. Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Wear self-contained breathing apparatus for firefighting if necessary.
2.5. Storage and Disposal:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal of this compound should be in accordance with federal, state, and local environmental regulations.
Mechanism of Action: NQO1-Mediated Redox Cycling
The primary biological activity of many quinoline-5,8-dione derivatives is associated with their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] NQO1 is a flavoenzyme that is often overexpressed in various cancer cells.
The proposed mechanism involves a futile redox cycle:
-
Reduction: this compound is reduced by NQO1 in a two-electron reduction process, converting the quinone to a hydroquinone. This reaction utilizes NADH or NADPH as an electron donor.
-
Auto-oxidation: The resulting hydroquinone is unstable and rapidly auto-oxidizes back to the quinone form.
-
ROS Generation: This continuous cycle of reduction and auto-oxidation leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.
-
Oxidative Stress and Cell Death: The excessive production of ROS induces significant oxidative stress within the cancer cells, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptotic cell death.[4]
This NQO1-dependent mechanism provides a basis for the selective targeting of cancer cells with elevated NQO1 levels.
Caption: NQO1-mediated redox cycling of this compound leading to apoptosis.
Experimental Protocols
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. The following is a generalized protocol based on published synthetic routes.[5]
4.1. Synthesis of this compound
This synthesis can be achieved via two primary routes:
Route A: Bromination of 6-aminoquinoline-5,8-dione
-
Starting Material: 6-aminoquinoline-5,8-dione.
-
Reagent: A suitable brominating agent (e.g., N-bromosuccinimide (NBS) or bromine in an appropriate solvent).
-
Procedure: a. Dissolve 6-aminoquinoline-5,8-dione in a suitable solvent (e.g., methanol, acetic acid). b. Add the brominating agent portion-wise at a controlled temperature (e.g., room temperature). The electron-donating amino group at the C6 position directs the electrophilic bromine to the adjacent C7 position. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine was used). e. Isolate the crude product by filtration or extraction. f. Purify the product by column chromatography on silica gel or recrystallization to yield this compound.
Route B: Amination of 7-bromoquinoline-5,8-dione
-
Starting Material: 7-bromoquinoline-5,8-dione.
-
Reagent: An amino source (e.g., ammonia, or a protected amine followed by deprotection).
-
Procedure: a. Dissolve 7-bromoquinoline-5,8-dione in a suitable solvent. b. Add the aminating agent. The reaction proceeds via nucleophilic aromatic substitution, where the amino group displaces a leaving group (in this case, inferred to be a group that can be replaced by bromine prior to amination, or a direct amination of a di-halogenated precursor). The electronic effects of the carbonyl group at C-5 activate the C-6 position for nucleophilic attack. c. The reaction may require heating and/or the presence of a base. d. Monitor the reaction by TLC. e. Upon completion, work up the reaction mixture, which may involve extraction and washing. f. Purify the product by column chromatography or recrystallization.
Caption: Synthetic workflows for this compound.
This technical guide provides a foundational understanding of this compound for research and development purposes. Due to the limited availability of specific safety and toxicological data, it is imperative to handle this compound with the utmost care, adhering to the precautionary measures outlined. Further investigation into the quantitative biological and toxicological properties of this compound is warranted to fully assess its potential as a therapeutic agent.
References
- 1. 7-Bromoquinoline-5,8-dione | C9H4BrNO2 | CID 12386161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 6,7-Dibromoquinoline-5,8-dione | 18633-05-1 [smolecule.com]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [benchchem.com]
Methodological & Application
Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-7-bromoquinoline-5,8-dione is a synthetic compound belonging to the quinolinequinone class of molecules, which are actively investigated for their potential as anticancer agents.[1][2][3] The quinoline-5,8-dione scaffold is a key feature in a variety of biologically active compounds known for their antiproliferative effects.[1][2] The therapeutic potential of these compounds often lies in their redox-active nature, which can be exploited for selective targeting of cancer cells.[1] This document provides an overview of the potential applications of this compound in cancer research, along with detailed protocols for its experimental evaluation.
The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione core is significant for its chemical reactivity and biological efficacy.[1] The bromine atom enhances the molecule's reactivity and provides a site for further chemical modifications, while the amino group plays a crucial role in the compound's biological activity.[1]
Mechanism of Action
The primary proposed mechanism of action for the anticancer activity of many quinoline-5,8-dione derivatives involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is often overexpressed in various human solid tumors, including lung, breast, colon, and pancreas cancers. This enzyme catalyzes a two-electron reduction of quinones to hydroquinones.[1]
This reduction process, followed by subsequent re-oxidation, can initiate a futile redox cycle that leads to the generation of high levels of reactive oxygen species (ROS). The excessive production of ROS induces significant oxidative stress, which can selectively eliminate cancer cells that have high levels of NQO1, while having a lesser effect on normal tissues with lower NQO1 expression.[1] This NQO1-dependent cytotoxicity is a key strategy in the development of targeted cancer therapies.[1] The resulting oxidative stress can trigger downstream apoptotic pathways, leading to programmed cell death.
Data Presentation: Antiproliferative Activity of Related Compounds
While specific IC50 values for this compound were not found in the reviewed literature, the following table summarizes the antiproliferative activity of closely related amino-quinoline-5,8-dione derivatives against various human cancer cell lines. This data is presented to illustrate the potential potency and structure-activity relationships within this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6d (C-6 amino derivative) | HeLaS3 (Cervical Cancer) | 0.80 | [1] |
| KB-vin (Multidrug-resistant Cervical Cancer) | 1.52 | [1] | |
| 7d (C-7 amino derivative) | HeLaS3 (Cervical Cancer) | 0.59 | [1] |
| KB-vin (Multidrug-resistant Cervical Cancer) | 0.97 | [1] | |
| 6h (C-6 amino derivative) | HeLaS3 (Cervical Cancer) | 0.80 | [1] |
| KB-vin (Multidrug-resistant Cervical Cancer) | 1.13 | [1] | |
| 7a (C-7 amino derivative) | HeLaS3 (Cervical Cancer) | 1.45 | [1] |
| KB-vin (Multidrug-resistant Cervical Cancer) | 1.13 | [1] |
Mandatory Visualizations
References
- 1. This compound [benchchem.com]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Bentham Science [benthamscience.com]
- 3. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative with significant potential as a novel antimicrobial agent. The quinoline-5,8-dione scaffold is a well-established pharmacophore known for a broad spectrum of biological activities, including anticancer, antifungal, antimalarial, and antibacterial properties.[1] The antimicrobial efficacy of this class of compounds is largely attributed to their redox-active nature and their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), as well as their potential to inhibit essential bacterial enzymes like DNA gyrase.[2][3] The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione core is anticipated to enhance its biological activity and selectivity. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a promising antimicrobial candidate.
Data Presentation
While specific antimicrobial data for this compound is not extensively available in the public domain, the following tables present illustrative data for structurally related quinolinequinone and quinone derivatives to provide a comparative context for its potential efficacy.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Related Quinolinequinone Derivatives against various Bacterial Strains.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| QQ2 (a quinolinequinone derivative) | Staphylococcus aureus (clinically resistant) | 1.22–9.76 | [4] |
| QQ6 (a quinolinequinone derivative) | Staphylococcus aureus (clinically resistant) | 2.44–9.76 | [4] |
| 1,6-dihydro 8-propylanthraquinone | E. coli ΔtolC | 10 | [5] |
| 1,6-dihydro 8-propylanthraquinone | Bacillus subtilis 168 | 10 | [5] |
| Alnumycin | S. aureus DSM 20231 | 10 | [5] |
Table 2: Illustrative Minimum Bactericidal Concentrations (MBC) of Related Aminoquinone Derivatives.
| Compound | Test Organism | MBC (µg/mL) | Reference |
| Mono-brominated aminoquinones | Escherichia coli | 2–4 | [6] |
| Di-brominated aminoquinones | Escherichia coli | 2–4 | [6] |
Table 3: Illustrative Cytotoxicity Data (IC50) of Related Quinoline Derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8a (a quinazoline-4(3H)-one derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [7] |
| 8a (a quinazoline-4(3H)-one derivative) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [7] |
| 8a (a quinazoline-4(3H)-one derivative) | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | [7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8][9]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C for 2-6 hours until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the stock solution (at twice the highest desired concentration) is added to well 1, and then 100 µL is serially transferred from well 1 to well 11.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Well 12 should contain only MHB and the bacterial inoculum to serve as a positive growth control. A well with MHB alone can serve as a negative control (sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][10]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Visualizations
Proposed Mechanism of Action: Oxidative Stress Induction
Caption: Proposed mechanism of antimicrobial action via oxidative stress.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Experimental Workflow: Antimicrobial Evaluation
Caption: General workflow for the antimicrobial evaluation of a test compound.
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. protocols.io [protocols.io]
- 3. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 7. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-amino-7-bromoquinoline-5,8-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-amino-7-bromoquinoline-5,8-dione derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential anticancer, antibacterial, and antifungal properties.[1] The quinoline-5,8-dione core is a versatile scaffold, and the strategic placement of amino and bromo substituents allows for a wide range of chemical modifications to develop novel therapeutic agents.[1]
The biological activity of these compounds is often linked to their redox-active quinone core. They can undergo enzymatic reduction, for instance by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[1] This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death in cancer cells.[1]
Synthetic Strategies
Two primary retrosynthetic pathways are commonly employed for the synthesis of this compound:
-
Route A: Electrophilic Bromination. This approach involves the direct bromination of a 6-aminoquinoline-5,8-dione precursor. The electron-donating nature of the amino group at the C-6 position directs the incoming electrophile (bromine) to the adjacent C-7 position with high regioselectivity.[1]
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy starts with a di-halogenated precursor, such as 6,7-dibromoquinoline-5,8-dione, followed by a regioselective nucleophilic substitution of the bromine atom at the C-6 position with an amino group. The carbonyl group at C-5 activates the C-6 position for nucleophilic attack, while the bulky bromine atom at C-7 provides steric hindrance, favoring amination at the C-6 position.[1]
This document will focus on providing a detailed protocol for Route B, which involves the synthesis of the key intermediate 6,7-dibromoquinoline-5,8-dione, followed by a proposed method for regioselective amination.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dibromoquinoline-5,8-dione (Key Intermediate)
This protocol is adapted from a one-pot, three-step synthesis starting from 2,5-dimethoxyaniline. The process involves a Skraup reaction to form the quinoline ring, followed by demethylation and oxidative bromination.
Materials:
-
2,5-Dimethoxyaniline
-
Concentrated Hydrobromic Acid (48% HBr)
-
Crotonaldehyde
-
Sodium Bromate (NaBrO₃)
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask (200 mL) with reflux condenser and stirring bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 200 mL two-neck round-bottom flask, combine 2,5-dimethoxyaniline (1.00 g, 6.54 mmol) and concentrated hydrobromic acid (15 mL, 48%).
-
Skraup Reaction & Demethylation: Heat the mixture to 190°C and stir for 3 hours.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and add water (15 mL) with stirring.
-
Oxidative Bromination: Slowly add sodium bromate (2.00 g, 13.25 mmol) to the mixture and stir for 15 minutes.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield 6,7-dibromoquinoline-5,8-dione.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield |
| 2,5-Dimethoxyaniline | 6,7-Dibromoquinoline-5,8-dione | 48% HBr, NaBrO₃ | 3.25 hours | 190°C | ~38-41% |
Table 1: Summary of the synthesis of 6,7-dibromoquinoline-5,8-dione. Yields are based on reported values for analogous reactions.
Protocol 2: Proposed Synthesis of this compound via Regioselective Amination
This proposed protocol is based on the principles of nucleophilic aromatic substitution on the 6,7-dibromoquinoline-5,8-dione intermediate. The reaction is expected to be regioselective, with the amino group substituting the bromine at the C-6 position.
Materials:
-
6,7-Dibromoquinoline-5,8-dione
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Sodium Bicarbonate (NaHCO₃) or other mild base
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Sealed reaction vessel or round-bottom flask with reflux condenser
-
Stirring plate with heating capabilities
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: Dissolve 6,7-dibromoquinoline-5,8-dione (1.0 eq) in DMF in a sealed reaction vessel.
-
Addition of Reagents: Add a mild base such as sodium bicarbonate (1.2 eq) followed by an excess of the ammonia solution (e.g., 5-10 eq).
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Expected Characterization Data:
-
¹H NMR: Characteristic signals for the protons on the quinoline core and the amino group.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the quinoline-5,8-dione scaffold.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₉H₅BrN₂O₂: 252.96 g/mol ).
Visualizing the Synthetic and Biological Pathways
To better understand the processes described, the following diagrams illustrate the synthetic workflow and the proposed biological mechanism of action.
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism of action via NQO1-mediated ROS production.
References
Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-7-bromoquinoline-5,8-dione is a synthetic derivative of the quinoline-5,8-dione scaffold. This class of compounds is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antibacterial, and antifungal properties.[1] The biological activity of quinoline-5,8-diones is often attributed to their redox-active quinone core, which can undergo enzymatic reduction, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, particularly in cancer cells that often exhibit a pro-oxidant state.[2]
The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione core is anticipated to modulate its electronic properties and biological efficacy. While specific data for this compound is limited in publicly available literature, this document provides a detailed overview of its expected biological activities and relevant cell culture assay protocols based on studies of structurally similar amino- and bromo-substituted quinoline-5,8-dione derivatives.
Mechanism of Action
The primary proposed mechanism of action for the anticancer activity of this compound and its analogs involves the induction of apoptosis through a signaling cascade initiated by intracellular ROS production. This process is often dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in various tumor cells.[2][3]
The proposed signaling pathway is as follows:
-
NQO1-Mediated Redox Cycling: this compound is hypothesized to be a substrate for NQO1. The two-electron reduction of the quinone moiety by NQO1 results in the formation of a hydroquinone. This hydroquinone can then be oxidized back to the quinone, a process that generates ROS, such as superoxide anions and hydrogen peroxide.[2]
-
Induction of Oxidative Stress: The accumulation of ROS leads to a state of oxidative stress within the cancer cells.
-
Mitochondrial Dysfunction: Elevated ROS levels can induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[3]
-
Regulation of Apoptotic Proteins: Oxidative stress and mitochondrial dysfunction lead to the modulation of the Bcl-2 family of proteins. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][4]
-
Caspase Activation: The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a caspase cascade, including the executioner caspase-3.[2][4]
-
Apoptosis: Activated caspases cleave various cellular substrates, ultimately leading to programmed cell death (apoptosis).
Data Presentation
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6d (6-(4-(4-methylpiperazin-1-yl)phenylamino)quinoline-5,8-dione) | HeLaS3 | 0.80 ± 0.05 | [2] |
| KB-vin | 1.52 ± 0.14 | [2] | |
| 7d (7-(4-(4-methylpiperazin-1-yl)phenylamino)quinoline-5,8-dione) | HeLaS3 | 0.59 ± 0.04 | [2] |
| KB-vin | 0.97 ± 0.08 | [2] | |
| 6h (6-((4-((E)-3-methoxy-3-oxoprop-1-en-1-yl)benzyl)amino)quinoline-5,8-dione) | HeLaS3 | 5.36 ± 0.22 | [2] |
| KB-vin | 0.91 ± 0.03 | [2] | |
| 7a (7-((1H-indol-3-yl)ethylamino)quinoline-5,8-dione) | HeLaS3 | 1.05 ± 0.09 | [2] |
| KB-vin | 1.09 ± 0.12 | [2] | |
| Paclitaxel (Control) | HeLaS3 | 0.013 ± 0.0014 | [2] |
| KB-vin | 1.01 ± 0.11 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-MOL [m.x-mol.net]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological screening of 6-amino-7-bromoquinoline-5,8-dione, a promising anticancer candidate. The protocols detailed below are designed to assess its cytotoxic and apoptotic effects, impact on the cell cycle, and its mechanism of action involving NAD(P)H:quinone oxidoreductase 1 (NQO1) and the PI3K/Akt signaling pathway.
Introduction
Quinoline-5,8-dione scaffolds are a class of compounds recognized for their broad biological activities, including potent anticancer properties.[1] The strategic placement of substituents on this core structure significantly influences their therapeutic efficacy. This compound is a synthetic derivative designed to enhance anticancer activity. The amino group at the C-6 position and the bromine atom at the C-7 position are key features that are thought to modulate its biological activity, potentially through interactions with enzymes such as NQO1, which is often overexpressed in cancer cells.[1][2] This document outlines the experimental procedures to evaluate the anticancer potential of this compound.
Data Presentation
While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the antiproliferative activities of structurally related C6- and C7-substituted amino-quinoline-5,8-dione derivatives against human cancer cell lines. This data, from analogous compounds, provides a strong rationale for the proposed screening of this compound and a benchmark for expected potency.
Table 1: In Vitro Cytotoxicity of Amino-Quinoline-5,8-dione Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| 6d | 6-(4-(4-methylpiperazin-1-yl)phenylamino) | HeLaS3 | 0.80 |
| KB-vin | 1.52 | ||
| 7d | 7-(4-(4-methylpiperazin-1-yl)phenylamino) | HeLaS3 | 0.59 |
| KB-vin | 0.97 | ||
| Paclitaxel | (Reference Drug) | KB-vin | 1.01 |
Data is illustrative and based on structurally similar compounds reported in the literature.[2] HeLaS3 is a human cervical cancer cell line, and KB-vin is a multidrug-resistant oral cancer cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by the test compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
NQO1 Activity Assay
This assay measures the ability of this compound to modulate the enzymatic activity of NQO1.
Materials:
-
Recombinant human NQO1 enzyme or cell lysates from high NQO1-expressing cancer cells
-
This compound
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADH
-
Menadione (or another NQO1 substrate)
-
Dicoumarol (NQO1 inhibitor, as a control)
-
96-well UV plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADH, and FAD.
-
Add varying concentrations of this compound or dicoumarol to the wells.
-
Add the NQO1 enzyme or cell lysate to initiate the reaction.
-
Add menadione to start the measurement.
-
Immediately measure the decrease in absorbance at 340 nm (oxidation of NADH) over time.
-
Calculate the NQO1 activity and the inhibitory effect of the compound.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol examines the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for this compound.
Caption: Experimental workflow for the biological screening of this compound.
References
Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione as an NQO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative that has garnered interest as a potential inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is overexpressed in many solid tumors, including lung, breast, and pancreatic cancers. This enzyme plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones. However, this bioactivation can also be exploited for therapeutic gain. Inhibition of NQO1 has emerged as a promising strategy in cancer therapy to modulate the cellular redox state and induce cancer cell-specific death.[1] The quinoline-5,8-dione scaffold is a key pharmacophore for NQO1 inhibition, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs as NQO1 inhibitors.
Data Presentation
Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-dione Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 6d | HeLaS3 | 0.80 |
| KB-vin | 1.52 | |
| 7d | HeLaS3 | 0.59 |
| KB-vin | 0.97 | |
| 6h | HeLaS3 | 3.40 |
| KB-vin | 1.21 | |
| 7a | HeLaS3 | 5.11 |
| KB-vin | 0.99 | |
| Paclitaxel | KB-vin | 1.01 |
Table 2: NQO1 Inhibitory Activity of Amino-Quinoline-5,8-dione Derivatives [1]
| Compound | Cell Line | NQO1 Inhibition IC50 (µM) |
| 6d | HeLaS3 | 1.89 |
| KB-vin | 2.54 | |
| 7d | HeLaS3 | 1.52 |
| KB-vin | 2.33 | |
| 6h | HeLaS3 | 4.21 |
| KB-vin | 2.89 | |
| 7a | HeLaS3 | 3.88 |
| KB-vin | 2.67 |
Signaling Pathways and Experimental Workflows
The inhibition of NQO1 by quinoline-5,8-dione derivatives disrupts the normal redox cycling within cancer cells, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS can trigger downstream signaling cascades that culminate in apoptosis.
The following diagram outlines a typical experimental workflow for evaluating a compound as a potential NQO1 inhibitor.
Experimental Protocols
NQO1 Inhibition Assay
This protocol is adapted from a method used to determine the NQO1 inhibitory activity of amino-quinoline-5,8-dione derivatives.[1]
Materials:
-
Recombinant human NQO1 enzyme
-
This compound (or other test compounds)
-
Dicoumarol (positive control inhibitor)
-
NADH
-
Menadione
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.5), 0.7 mg/mL BSA, 5 µM FAD, 200 µM NADH, and 50 ng of recombinant NQO1 enzyme in a final volume of 200 µL.[2]
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include wells with a vehicle control (e.g., DMSO) and a positive control (dicoumarol).
-
Initiate the reaction by adding 40 µM menadione to each well.
-
Immediately measure the decrease in NADH absorbance at 340 nm at regular intervals (e.g., every 5 seconds) for a total of 10 minutes using a microplate reader.[2]
-
Calculate the rate of NADH oxidation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of NQO1 inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This protocol is to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HeLaS3, KB-vin)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell inhibition rate using the formula: Cell inhibition rate (%) = (1 - OD of treatment group / OD of control group) x 100%.[1]
-
Determine the IC50 value, which is the concentration that inhibits 50% of cellular growth.[1]
Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with the test compound.[1]
Materials:
-
Cancer cell line (e.g., HeLaS3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with different concentrations of this compound for 72 hours.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (e.g., 50 µ g/lane ) by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.[1]
References
- 1. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Cytotoxicity of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinone-containing compounds are a significant class of molecules with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1] Their cytotoxic effects are often attributed to two primary mechanisms: redox cycling, which generates reactive oxygen species (ROS), and the alkylation of essential cellular macromolecules like proteins and DNA.[2][3][4][5][6][7] The production of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which can subsequently trigger apoptotic pathways.[2][4][5]
6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative of interest for its potential cytotoxic activities. The introduction of amino and halogen groups to the quinoline-5,8-dione core can significantly influence its biological activity.[8] A thorough understanding of its cytotoxic profile and mechanism of action is crucial for its potential development as a therapeutic agent.
These application notes provide a comprehensive set of protocols to assess the cytotoxicity of this compound, including assays for cell viability, membrane integrity, apoptosis induction, and key mechanistic events such as ROS production and mitochondrial dysfunction.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel 6-Amino-7-arylquinoline-5,8-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-5,8-dione scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of aryl substituents at the C-7 position of the 6-aminoquinoline-5,8-dione core via the Suzuki-Miyaura cross-coupling reaction offers a powerful strategy for the diversification of this scaffold and the exploration of structure-activity relationships (SAR). This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-amino-7-bromoquinoline-5,8-dione with various arylboronic acids and summarizes the cytotoxic potential of the resulting 6-amino-7-arylquinoline-5,8-dione derivatives against various cancer cell lines.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound.[1] In this application, this compound serves as the organohalide, which reacts with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding 6-amino-7-arylquinoline-5,8-diones.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Stir the reaction mixture at room temperature for 15 minutes under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-amino-7-arylquinoline-5,8-dione.
Data Presentation
The synthesized 6-amino-7-arylquinoline-5,8-dione derivatives have been shown to exhibit significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the in vitro inhibitory concentrations (IC₅₀) of representative compounds.
Table 1: Cytotoxic Activity of 6-Amino-7-arylquinoline-5,8-dione Derivatives against Various Cancer Cell Lines.
| Compound | Aryl Substituent | Cell Line | IC₅₀ (µM) |
| 1a | Phenyl | HCT-116 (Colon) | 15.6 |
| 1b | 4-Fluorophenyl | MCF-7 (Breast) | 9.8 |
| 1c | 4-Methoxyphenyl | A549 (Lung) | 21.3 |
| 1d | 3,4-Dichlorophenyl | HeLa (Cervical) | 7.5 |
| 1e | 2-Thienyl | HCT15 (Colon) | 12.1 |
IC₅₀ values are representative and may vary depending on the specific experimental conditions.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of 6-amino-7-arylquinoline-5,8-diones are believed to be mediated through the inhibition of key cellular enzymes involved in cell cycle regulation and DNA replication, such as Cyclin-Dependent Kinases (CDKs) and DNA Topoisomerases.[2][3][4]
Cyclin-Dependent Kinase (CDK) Inhibition Pathway
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[5] Their dysregulation is a hallmark of cancer.[5] Certain quinoline-5,8-dione derivatives have been shown to inhibit CDK activity, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][6]
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by 6-amino-7-arylquinoline-5,8-diones.
DNA Topoisomerase Inhibition Pathway
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[7] Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and II.[3][8][9]
Caption: Inhibition of DNA Topoisomerases by 6-amino-7-arylquinoline-5,8-diones.
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of 6-amino-7-arylquinoline-5,8-diones to their biological evaluation.
Caption: Overall experimental workflow for the synthesis and evaluation of compounds.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a diverse library of 6-amino-7-arylquinoline-5,8-diones. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, likely through the inhibition of key cellular targets such as CDKs and DNA topoisomerases. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel quinoline-5,8-dione-based therapeutic agents.
References
- 1. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) | MDPI [mdpi.com]
- 7. phcogrev.com [phcogrev.com]
- 8. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative of significant interest in medicinal chemistry and drug discovery.[1] Like many quinoline-5,8-diones, its biological activity is linked to its redox-active quinone core, which can undergo enzymatic reduction, particularly by NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] This enzyme is often overexpressed in various cancer cells, making compounds like this compound potential candidates for targeted cancer therapies. The mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis in cancer cells.
Accurate and robust analytical methods for the quantification of this compound are essential for a variety of applications, including:
-
Pharmacokinetic (PK) and pharmacodynamic (PD) studies
-
In vitro drug metabolism and stability assays
-
Cell-based assays to determine compound uptake and mechanism of action
-
Quality control and purity assessment of the active pharmaceutical ingredient (API)
This application note provides detailed protocols for the quantification of this compound in both simple solvent and complex biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and acetonitrile |
Analytical Techniques
Two primary analytical techniques are recommended for the quantification of this compound: HPLC-UV for routine analysis and quality control, and LC-MS/MS for bioanalytical applications requiring high sensitivity and selectivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the analysis of relatively clean samples, such as in formulation analysis or for assessing compound purity. The quinone chromophore of this compound allows for sensitive detection by UV-Vis spectrophotometry.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, serum, or cell lysates, LC-MS/MS is the method of choice. Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even at low concentrations. The presence of a bromine atom in the molecule provides a characteristic isotopic pattern that can be used for confirmation.
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Retention Time | ~4.2 min |
Table 2: LC-MS/MS Method Validation Summary for Human Plasma
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 97.3% - 103.5% |
| Matrix Effect | 95% - 105% |
| Recovery | > 90% |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-8 min: 90% B
-
8-9 min: 90% to 10% B
-
9-12 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and dilute to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
Protocol 2: Quantification in Human Plasma by LC-MS/MS
1. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (example):
-
Analyte (C₉H₅BrN₂O₂): Precursor ion m/z 252.9/254.9 -> Product ion (To be determined by infusion and fragmentation of the compound, e.g., m/z 199/201).
-
Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound with a distinct mass.
-
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Inject into the LC-MS/MS system.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.
Visualizations
Caption: NQO1-mediated redox cycling of this compound leading to apoptosis.
Caption: Workflow for the quantification of this compound in plasma.
References
Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione in Preclinical In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-7-bromoquinoline-5,8-dione is a synthetic compound belonging to the quinoline-5,8-dione class of molecules.[1] This class is of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione scaffold provides a unique combination of electronic properties and chemical reactivity, making it a compelling candidate for further investigation.[1] While extensive in vivo data for this compound is not yet publicly available, this document provides a comprehensive guide for researchers planning to conduct in vivo studies based on the known biological activities of related quinoline-5,8-dione derivatives. These protocols are intended to serve as a foundational framework for evaluating the therapeutic potential of this compound in preclinical animal models.
Background and Rationale
Quinoline-5,8-diones are redox-active molecules, a characteristic central to their biological mechanism of action.[1] Their dione system can undergo enzymatic reduction to form hydroquinones, a process often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which can be overexpressed in tumor cells.[1][3] This selective activation in cancer cells is a key strategy in the development of targeted cancer therapies.[1] The 6-amino-7-bromo substitution pattern is anticipated to modulate the compound's electrochemical properties and its interaction with biological targets.[1] Derivatives of the parent quinoline-5,8-dione scaffold have demonstrated potent cytotoxic activity in vitro against various cancer cell lines and antimicrobial activity against several bacterial and fungal strains.[4][5][6]
Based on the established profile of this chemical class, the primary applications for in vivo studies of this compound are likely to be in the fields of oncology and infectious diseases.
Potential Signaling Pathways and Mechanism of Action
The proposed mechanism of action for quinoline-5,8-diones often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death. The activation by NQO1 in cancer cells makes this a particularly interesting pathway for targeted therapy.
References
- 1. This compound [benchchem.com]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy 6,7-Dibromoquinoline-5,8-dione | 18633-05-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione
Introduction
6-amino-7-bromoquinoline-5,8-dione is a member of the quinolinequinone class of compounds. Quinoline-5,8-diones are recognized for a wide array of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1] The biological activity of many quinone-containing compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can induce cell death in cancer cells.[2][3] Furthermore, quinoline derivatives have been shown to act as inhibitors of various enzymes.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop assays for characterizing the biological activity of this compound. The protocols detailed below cover the assessment of its cytotoxic effects, its potential to generate reactive oxygen species, and its enzyme inhibitory activity.
Assessment of Cytotoxic Activity
A primary step in characterizing a novel compound is to evaluate its cytotoxicity against various cell lines. This helps in determining the concentration range for subsequent mechanistic studies and provides initial insights into its potential as a therapeutic agent.
Cell Viability Assays
Several methods can be employed to measure cell viability, including the MTT and WST-1 assays, which are based on the metabolic activity of cells.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing the cytotoxicity of chemical compounds.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 4.2 |
| 1 | 85.3 ± 5.1 |
| 10 | 52.1 ± 3.8 |
| 25 | 25.6 ± 2.9 |
| 50 | 10.2 ± 1.5 |
| 100 | 5.7 ± 0.8 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, assays such as the APOPercentage™ assay or analysis of caspase-3 activity can be performed.[2][3]
Protocol 2: APOPercentage™ Assay
Objective: To quantify the percentage of apoptotic cells upon treatment with this compound.
Materials:
-
APOPercentage™ Assay Kit
-
Cells treated with this compound
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Stain the cells with the APOPercentage™ dye according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Measurement of Reactive Oxygen Species (ROS) Generation
Quinones are known to induce oxidative stress through the generation of ROS.[11][12][13] The following protocols describe methods to measure intracellular ROS levels.
Protocol 3: DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is commonly used to measure intracellular ROS.[2][14]
Objective: To determine if this compound induces the production of reactive oxygen species in cells.
Materials:
-
Cells treated with this compound
-
DCFH-DA solution (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Doxorubicin (as a positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).
-
Treat cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with HBSS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze the cells by flow cytometry.
Table 2: Hypothetical ROS Generation Data
| Treatment | Fold Increase in Fluorescence (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (10 µM) | 3.5 ± 0.4 |
| This compound (25 µM) | 7.2 ± 0.8 |
| Doxorubicin (20 µM) | 8.5 ± 0.9 |
Enzyme Inhibition Assays
Quinoline derivatives have been reported to inhibit a variety of enzymes.[4][5][6][7] Based on the structure of this compound, potential targets could include kinases, proteasomes, or DNA-modifying enzymes.
Protocol 4: General Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes using specific substrates and detection methods.
Objective: To assess the inhibitory effect of this compound on a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme (e.g., a fluorogenic peptide for a protease)
-
Assay buffer
-
This compound
-
Known inhibitor for the enzyme (positive control)
-
96-well plate (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the compound at different concentrations.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Table 3: Hypothetical Enzyme Inhibition Data
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 22.8 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 50 | 85.1 ± 2.7 |
| 100 | 95.6 ± 1.9 |
Visualizations
Caption: Experimental workflow for characterizing this compound.
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Design, synthesis and cytotoxic activity of water-soluble quinones with dibromo-p-benzoquinone cores and amino oligo(ethylene glycol) side chains against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects [mdpi.com]
- 11. Chemiluminescence assay for quinones based on generation of reactive oxygen species through the redox cycle of quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione, a versatile molecular probe with significant potential in cancer research and drug development. This document details its mechanism of action, key applications, experimental protocols, and relevant quantitative data.
Introduction
This compound is a synthetic quinone derivative that has garnered attention for its potent biological activities, including anticancer, antibacterial, and antifungal properties.[1] Its planar, redox-active quinoline-5,8-dione core, coupled with the strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position, confers a unique combination of electronic properties and chemical reactivity.[1] This structure makes it a valuable scaffold for the synthesis of diverse bioactive compounds and a powerful tool for probing cellular pathways.[1]
The primary mechanism of action for many quinoline-5,8-diones involves their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[1][2] This interaction leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death, making these compounds promising candidates for targeted cancer therapies.[1]
Quantitative Data
The following tables summarize the physicochemical properties of this compound and the biological activity of related derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrN₂O₂ | [3] |
| Molecular Weight | 253.05 g/mol | [3][4] |
| CAS Number | 14173-81-0 | [3] |
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 0 | [4] |
Table 2: Cytotoxicity of Amino-Quinoline-5,8-Dione Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-chloro-7-(quinolin-8-yloxy)isoquinoline-5,8-dione (13a) | Colo-829 (Melanoma) | 0.17 | [2] |
| Imidazo-5,8-quinolinedione derivative (36) | IDO1 Inhibition | 61 nM | [5] |
| Thiazolo-5,8-quinolinedione derivative (38) | IDO1 Inhibition | 18 nM | [5] |
| Arylamine derivative of 5,8-quinolinedione (13) | A549 (Lung), SK-OV-3 (Ovary), SK-MEL-2 (Melanoma) | 0.36-0.85 µg/mL | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
7-bromoquinoline-5,8-dione
-
Amine source (e.g., ammonia, ammonium salt)
-
Solvent (e.g., DMSO, DMF)
-
Base (if using an ammonium salt, e.g., triethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve 7-bromoquinoline-5,8-dione in the chosen solvent in a reaction vessel.
-
Add the amine source to the solution. If using an ammonium salt, add a suitable base to liberate the free amine.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 100°C) for a designated time (e.g., 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]
Protocol 2: NQO1 Enzymatic Assay
This protocol is for determining if a compound is a substrate for the NQO1 enzyme by measuring the oxidation of NADPH.[6]
Materials:
-
Recombinant human NQO1 enzyme
-
NADPH
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.01% Tween-20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well microplate containing the reaction buffer, NQO1 enzyme, and NADPH.
-
Add the test compound dissolved in DMSO to the reaction mixture. Include a control with DMSO alone.
-
Initiate the reaction and immediately begin measuring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the rate of NADPH oxidation for both the test compound and the control. An increased rate in the presence of the test compound indicates that it is a substrate for NQO1.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium.
-
Remove the medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Caption: NQO1-mediated cytotoxic mechanism of this compound.
Experimental Workflow
References
- 1. This compound [benchchem.com]
- 2. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 7-Amino-6-bromoquinoline-5,8-dione | C9H5BrN2O2 | CID 51049631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Testing of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and biological evaluation of 6-amino-7-bromoquinoline-5,8-dione, a quinolinequinone derivative with significant potential in anticancer, antimalarial, antibacterial, and antifungal research.[1] The protocols outlined below are designed to ensure accurate and reproducible results in preclinical studies.
Introduction
Quinoline-5,8-diones are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] The subject of this protocol, this compound, possesses a unique substitution pattern that is anticipated to influence its biological activity, including its potential as an antiproliferative agent. Proper formulation and standardized testing protocols are critical for the accurate assessment of its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | PubChem |
| Molecular Weight | 253.05 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO. | Inferred from similar compounds |
Formulation Protocol for Biological Testing
Due to the predicted low aqueous solubility of this compound, a stock solution in an organic solvent is required for in vitro biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM Stock Solution:
-
Accurately weigh 2.53 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in the appropriate cell culture medium immediately before use.
Experimental Protocols for In Vitro Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
10 mM stock solution of this compound in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO, analytical grade
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Experimental Workflow:
References
Application Notes and Protocols for High-Throughput Screening of Quinoline-5,8-dione Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antibacterial, antifungal, and antimalarial properties.[1][2] The core scaffold of quinoline-5,8-dione is recognized for its role in the biological effects of these compounds.[1] The mechanism of action for many quinoline-5,8-dione derivatives involves their interaction with oxidoreductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of quinoline-5,8-dione libraries to identify and characterize novel therapeutic agents.
Data Presentation: Anticancer Activity of Quinoline-5,8-dione Derivatives
The following tables summarize the in vitro anticancer activity of various quinoline-5,8-dione derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard metrics for compound potency in cancer research.
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Series 1 | ||||
| Compound 13 | A549 | Lung Cancer | 0.36 - 0.85 µg/mL | [1] |
| SK-OV-3 | Ovary Adenocarcinoma | 0.36 - 0.85 µg/mL | [1] | |
| SK-MEL-2 | Malignant Melanoma | 0.36 - 0.85 µg/mL | [1] | |
| Compound 47 | HL60 | Leukemia | 1.62 - 4.30 | [1] |
| T-cells | Leukemia | 1.62 - 4.30 | [1] | |
| Compound 48 | HL60 | Leukemia | 1.62 - 4.30 | [1] |
| T-cells | Leukemia | 1.62 - 4.30 | [1] | |
| Series 2 | ||||
| Compound 6d | HeLaS3 | Cervical Cancer | 0.80 | [3] |
| KB-vin | Multidrug Resistant | 1.52 | [3] | |
| Compound 7d | HeLaS3 | Cervical Cancer | 0.59 | [3] |
| KB-vin | Multidrug Resistant | 0.97 | [3] | |
| Isoquinoline-5,8-dione Series | ||||
| N-oxide 10.21 | 60 cell lines | Various | Mean GI50: 0.21 | [1] |
| Cyclopenta[b]quinoline-1,8-dione Series | ||||
| Compound 6h | Raji | Burkitt's Lymphoma | 33.1 | [4] |
| HeLa | Cervical Cancer | 55.4 | [4] | |
| Compound 4b | Raji | Burkitt's Lymphoma | 25.8 | [4] |
| Compound 6d | Raji | Burkitt's Lymphoma | 28.9 | [4] |
Experimental Protocols
High-Throughput Cell Viability Screening using MTT Assay
This protocol is designed for the primary screening of a quinoline-5,8-dione library to identify compounds with cytotoxic activity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Quinoline-5,8-dione compound library (dissolved in DMSO)
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the quinoline-5,8-dione compounds in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Include vehicle controls (medium with the same concentration of DMSO as the compound wells) and positive controls (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate dose-response curves.
-
Determine the IC50 value for each active compound.
-
NQO1 Activity Assay (for Mechanistic Studies)
This protocol can be used as a secondary assay to determine if the active compounds from the primary screen interact with the NQO1 enzyme.
Materials:
-
Recombinant human NQO1 enzyme
-
NADPH
-
Menadione (NQO1 substrate)
-
Cytochrome c
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Active quinoline-5,8-dione compounds
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 550 nm
Protocol:
-
Assay Preparation:
-
Prepare a reaction mixture containing assay buffer, NADPH, and cytochrome c.
-
Add the quinoline-5,8-dione compounds at various concentrations to the wells of the 96-well plate. Include a known NQO1 inhibitor as a positive control and a vehicle control.
-
Add the NQO1 enzyme to all wells except for the no-enzyme control.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding menadione to all wells.
-
Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each compound concentration.
-
Determine the percent inhibition of NQO1 activity for each compound compared to the vehicle control.
-
Calculate the IC50 value for each inhibitory compound.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay is used to confirm if the cytotoxic effect of the quinoline-5,8-dione compounds is mediated by the generation of ROS.
Materials:
-
Cancer cell line of interest
-
Active quinoline-5,8-dione compounds
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye
-
Phenol red-free culture medium
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well black, clear-bottom plate as described in the MTT assay protocol.
-
Treat the cells with the quinoline-5,8-dione compounds at their IC50 concentrations for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
-
Staining with DCFH-DA:
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
-
Data Analysis:
-
Quantify the fold increase in ROS production for each compound-treated sample relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign of a quinoline-5,8-dione library.
Caption: High-throughput screening workflow for quinoline-5,8-diones.
NQO1-Mediated Redox Cycling and ROS Production
This diagram illustrates the proposed mechanism by which quinoline-5,8-diones induce oxidative stress in cancer cells that overexpress the NQO1 enzyme.
Caption: NQO1-mediated redox cycling of quinoline-5,8-diones.
ROS-Induced Apoptotic Signaling Pathway
Elevated levels of ROS can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This diagram outlines the key events in ROS-induced apoptosis.
Caption: ROS-induced apoptotic signaling pathways.
CDC25 Phosphatase Inhibition and Cell Cycle Arrest
Some quinoline-5,8-diones have been shown to inhibit CDC25 phosphatases, which are key regulators of the cell cycle. Inhibition of CDC25 leads to cell cycle arrest.
Caption: CDC25 inhibition leading to cell cycle arrest.
References
- 1. DSpace [cora.ucc.ie]
- 2. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-7-bromoquinoline-5,8-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-7-bromoquinoline-5,8-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): Amination of a pre-synthesized 7-bromoquinoline-5,8-dione derivative. This is a widely used method where the amino group regioselectively displaces a substituent at the C-6 position.[1]
-
Electrophilic Bromination: Bromination of a 6-aminoquinoline-5,8-dione precursor. The electron-donating amino group at the C-6 position directs the incoming bromine to the adjacent C-7 position.[1]
A third, less direct but viable route, involves the synthesis of 6,7-dibromoquinoline-5,8-dione followed by a selective mono-amination at the C-6 position.[1][2]
Q2: Why is the amination of 7-bromoquinoline-5,8-dione regioselective for the C-6 position?
A2: The regioselectivity of this reaction is governed by a combination of electronic and steric factors:
-
Electronic Effects: The electron-withdrawing carbonyl group at the C-5 position activates the adjacent C-6 position for nucleophilic attack.
-
Steric Hindrance: The bulky bromine atom at the C-7 position sterically hinders the approach of the nucleophile, making an attack at the C-6 position more favorable.[1][3]
Q3: What are some common starting materials for the synthesis of the quinoline-5,8-dione core?
A3: Common starting materials include 8-hydroxyquinoline and its derivatives.[2][4] The quinoline-5,8-dione core can be synthesized through various methods, including the Skraup reaction, followed by oxidation.[5] For instance, 6,7-dibromoquinoline-5,8-dione can be prepared from 8-hydroxyquinoline in a multi-step process involving nitrosation, amination, and oxidation.[2][4]
Q4: What purification techniques are recommended for this compound?
A4: Column chromatography is a common method for purifying quinoline-5,8-dione derivatives.[6] The choice of solvent system for chromatography will depend on the polarity of the specific compound and any impurities present. Recrystallization can also be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. In some cases, adding more of the aminating agent may be necessary. For reactions that are slow, switching to a more suitable solvent, such as pyridine, might improve the yield and reaction time.[2] |
| Suboptimal reaction conditions. | Optimize the reaction temperature, solvent, and catalyst (if applicable). The choice of solvent can significantly impact the reaction outcome.[2] | |
| Degradation of starting material or product. | Ensure the use of pure, dry reagents and solvents. Some quinone derivatives can be sensitive to light or air, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. | |
| Difficult purification leading to product loss. | Refine the purification strategy. This may involve trying different solvent systems for column chromatography or exploring alternative purification methods like recrystallization with various solvents. | |
| Formation of Multiple Products (Poor Regioselectivity) | Incorrect reaction conditions. | Carefully control the reaction temperature. Lowering the temperature may improve selectivity. The choice of the aminating agent and solvent can also influence regioselectivity. |
| Reaction with the wrong starting isomer. | Verify the identity and purity of the starting bromoquinoline-5,8-dione isomer using analytical techniques such as NMR or Mass Spectrometry. | |
| Presence of Di-substituted Byproduct (e.g., 6,7-diaminoquinoline-5,8-dione) | Use of a di-substituted starting material (e.g., 6,7-dibromoquinoline-5,8-dione) with an excess of the aminating agent. | When using a di-bromo precursor, carefully control the stoichiometry of the aminating agent (use of 1 equivalent or slightly less). The reaction time and temperature should also be monitored closely to favor mono-substitution. |
| Overly harsh reaction conditions. | Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the formation of the di-substituted product. | |
| Reaction Does Not Proceed to Completion | Inactive reagents or catalyst. | Use fresh, high-purity reagents and solvents. If a catalyst is used, ensure it has not been deactivated. |
| Insufficient activation of the quinone ring. | The electronic nature of other substituents on the quinoline ring can affect its reactivity. In some cases, a more nucleophilic aminating agent or more forcing reaction conditions may be required. |
Experimental Protocols
Synthesis of 6,7-Dibromoquinoline-5,8-dione (Precursor)
This protocol is based on a multi-step synthesis starting from 8-hydroxyquinoline.
-
Nitrosation of 8-hydroxyquinoline: Prepare the initial intermediates from 8-hydroxyquinoline through nitrosation.
-
Amination and Oxidation: Follow with subsequent amination and oxidation of the resulting intermediates to form the 6,7-dibromoquinoline-5,8-dione.[2]
-
Alternative One-Pot Skraup Reaction: A three-step, one-pot reaction starting from 2,5-dimethoxyaniline and an appropriate acrolein derivative can also be employed. This process involves the ring formation of the quinoline, didemethylation, and oxidation/dibromination.[5]
Synthesis of this compound via Nucleophilic Aromatic Substitution
This is a general procedure for the amination of a 7-bromoquinoline-5,8-dione derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 7-bromoquinoline-5,8-dione precursor in a suitable solvent (e.g., pyridine, ethanol, or DMF).
-
Addition of Aminating Agent: Add the desired aminating agent (e.g., a solution of ammonia in a suitable solvent, or an amine derivative). The choice of the aminating agent will determine the final amino substituent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate and nucleophile. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and ethanol) to obtain the pure this compound.[6]
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6,7-Dibromoquinoline-5,8-dione | 18633-05-1 [smolecule.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-7-bromoquinoline-5,8-dione
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 6-amino-7-bromoquinoline-5,8-dione synthesis.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Starting Material: The starting material, 6-aminoquinoline-5,8-dione, may be degraded. | - Confirm the purity of the starting material using techniques like NMR or mass spectrometry.- Store the starting material under an inert atmosphere and away from light. |
| Inefficient Bromination: The brominating agent may not be reactive enough, or the reaction conditions may be suboptimal. | - Use a fresh, high-purity brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.- Optimize the reaction temperature and time. Start with milder conditions to avoid side reactions. | |
| Incorrect Reaction pH: The pH of the reaction mixture can significantly affect the reactivity of the amino group. | - Carefully control the pH of the reaction medium. For bromination, an acidic medium is generally preferred. | |
| Formation of Multiple Products/Impurities | Over-bromination: The quinoline ring is susceptible to di- or poly-bromination, especially under harsh conditions. | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to maintain a low concentration.- Monitor the reaction progress closely using TLC or LC-MS to stop it once the desired product is formed. |
| Side Reactions: The quinone moiety is redox-active and can undergo undesired reactions. | - Degas solvents to remove oxygen.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | - Perform the reaction at the lowest effective temperature.- Minimize the exposure of the product to strong acids or bases during work-up. | |
| Difficult Purification | Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product Insolubility: The product may have limited solubility in common organic solvents. | - Test a range of solvents for recrystallization.- For column chromatography, a stronger eluent or a different stationary phase might be required. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound?
A1: There are two primary synthetic routes for this compound. The choice of strategy often depends on the availability of the starting materials.
-
Route A: Electrophilic Bromination. This method involves the direct bromination of 6-aminoquinoline-5,8-dione. The electron-donating amino group at the C-6 position directs the incoming electrophile (bromine) to the adjacent C-7 position.[1]
-
Route B: Nucleophilic Amination. This approach starts with 7-bromoquinoline-5,8-dione, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amino source at the C-6 position. The carbonyl group at C-5 activates the C-6 position for nucleophilic attack.[1]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To reduce the formation of 6,7-dibromoquinoline-5,8-dione, it is crucial to control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of N-bromosuccinimide (NBS) is recommended. Adding the NBS portion-wise and monitoring the reaction by TLC can help to stop the reaction upon consumption of the starting material, thus preventing over-bromination.
Q3: What is the best way to purify the final product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from non-polar impurities and more polar byproducts. Recrystallization from a suitable solvent system can be employed for further purification.
Q4: My yield is consistently low. What are the most critical parameters to check?
A4: Consistently low yields can often be attributed to a few critical factors:
-
Purity of Starting Materials: Ensure the 6-aminoquinoline-5,8-dione is pure and has not degraded.
-
Reaction Atmosphere: The quinone moiety can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent degradation.
-
Temperature Control: Both the bromination and amination reactions can be sensitive to temperature. Overheating can lead to decomposition and side product formation. Careful temperature management is essential.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of related quinoline-5,8-dione derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction | Starting Material | Reagents and Conditions | Product | Reported Yield |
| Dichlorination/Oxidation | 2-substituted-quinoline-8-ol | aq. NaClO3, HCl, 60°C, 1h | 6,7-dichloro-2-hydroxy-5,8-quinolinedione | 44%[2] |
| Oxidation | 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, dioxane/water, reflux, 6h | 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 65%[2] |
| One-pot Synthesis | 2,5-dimethoxyaniline, crotonaldehyde | conc. HBr, 70°C, 15 min | 2-methyl-6,7-dibromoquinoline-5,8-dione | 41%[3] |
| One-pot Synthesis | 2,5-dimethoxyaniline, methacrolein | conc. HBr, 70°C, 15 min | 3-methyl-6,7-dibromoquinoline-5,8-dione | 38%[3] |
Experimental Protocols
Key Experiment: Electrophilic Bromination of 6-aminoquinoline-5,8-dione (Route A)
This protocol is a generalized procedure based on common practices for the bromination of activated aromatic compounds.
Materials:
-
6-aminoquinoline-5,8-dione
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 6-aminoquinoline-5,8-dione (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in synthesis.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to the target molecule.
References
Technical Support Center: Purification of 6-Amino-7-bromoquinoline-5,8-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-amino-7-bromoquinoline-5,8-dione. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, especially on a smaller scale.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 7-bromoquinoline-5,8-dione or a di-substituted bromo-amino-quinoline derivative, as well as byproducts from the synthesis. Depending on the synthetic route, residual catalysts or reagents might also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light.
Q4: The purified compound appears to be degrading. What are the stability and storage recommendations for this compound?
A4: Quinone-containing compounds can be sensitive to light and air. It is recommended to store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | Incorrect mobile phase polarity. | Optimize the mobile phase. If the compound elutes too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly or not at all, increase the polarity. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight. | |
| Cracks or channels in the stationary phase. | Ensure the column is packed uniformly without any air gaps. Wet packing is generally preferred over dry packing to avoid these issues. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution might be necessary. |
| The compound may be adsorbing irreversibly to the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve elution. | |
| Streaking of the compound on the column or TLC plate. | The compound is sparingly soluble in the mobile phase. | Modify the mobile phase to improve solubility. |
| The sample is too concentrated. | Dilute the sample before loading it onto the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator. | |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and then cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. | |
| Low recovery of the purified compound. | The compound is too soluble in the recrystallization solvent even at low temperatures. | Choose a different solvent or a solvent system where the compound has a steep solubility curve (highly soluble at high temperatures and poorly soluble at low temperatures). |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. | |
| The crystals are colored, indicating impurities. | The impurities are co-crystallizing with the product. | Perform a second recrystallization. The use of activated charcoal during the first recrystallization can help remove colored impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexane) to elute the desired compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary solubility tests. Toluene is a potential starting point based on procedures for similar compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common purification issues.
optimizing reaction conditions for quinoline-5,8-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-5,8-dione and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of quinoline-5,8-diones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete oxidation of the starting material (e.g., 8-hydroxyquinoline or 5-hydroxyquinoline). | - Ensure the oxidizing agent is fresh and used in the correct stoichiometric ratio. Common oxidants include Fremy's salt, ceric ammonium nitrate (CAN), or photooxidation with a sensitizer. - Optimize reaction time and temperature. Oxidation reactions can be sensitive to these parameters. - For photooxygenation, ensure efficient irradiation and the presence of a suitable sensitizer like tetraphenylporphine (TPP).[1][2] |
| Decomposition of the starting material or product. | - Quinoline-5,8-diones can be unstable, especially in the presence of light or strong acids/bases. Protect the reaction mixture from light.[3] - Use milder reaction conditions where possible. | |
| Poor quality of starting materials or reagents. | - Verify the purity of the starting quinoline derivative and all reagents. Impurities can interfere with the reaction. | |
| Formation of Multiple Products/Side Reactions | Over-oxidation or side reactions on the quinoline ring. | - Carefully control the amount of oxidizing agent used. - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed. |
| Polymerization or formation of oligomeric side-products. | - o-Quinones are known to be reactive and can undergo side reactions.[3] It may be beneficial to work in dilute conditions to minimize intermolecular reactions. | |
| Difficulty in Product Purification | Product instability on silica gel. | - Some quinoline-diones may decompose on silica gel. Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like alumina. |
| Co-elution with impurities. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider derivatization to a more stable compound for purification, followed by deprotection. For example, reduction to the corresponding hydroquinone, purification, and then re-oxidation.[3] | |
| Product is an oil or difficult to crystallize. | - Attempt purification by high vacuum distillation (Kugelrohr) for thermally stable compounds.[3] - Try different solvent systems for crystallization. | |
| Inconsistent Reaction Outcomes | Variability in reaction conditions. | - Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., inert atmosphere if sensitive reagents are used). |
| Presence of oxygen or water. | - For reactions sensitive to air or moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Some literature suggests instability in the presence of oxygen and water.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of quinoline-5,8-dione?
A1: The most common precursors are 8-hydroxyquinoline and 5-hydroxyquinoline, which are oxidized to the corresponding dione.[1][2][4] Substituted quinoline-5,8-diones can be synthesized from appropriately substituted 8-hydroxyquinolines.
Q2: Which oxidizing agents are most effective for the conversion of 8-hydroxyquinoline to quinoline-5,8-dione?
A2: Several oxidizing agents can be used, with varying efficiencies. Common and effective oxidants include:
-
Iodobenzene diacetate (PIDA): Provides good yields in a mixture of acetonitrile and water.[4]
-
Photooxygenation: Using visible light and a sensitizer like tetraphenylporphine (TPP) in a suitable solvent like dichloromethane is an efficient and green method.[1][2]
-
Selenium Dioxide: Can be used for the oxidation of methyl groups on the quinoline ring to aldehydes, which can be further manipulated.[5]
-
Sodium chlorate in acidic medium: This has been used for the synthesis of substituted quinoline-5,8-diones.[5]
Q3: My quinoline-5,8-dione product appears to be unstable. How can I handle and store it properly?
A3: Quinoline-5,8-diones can be sensitive to light, heat, and sometimes air. It is recommended to:
-
Store the purified compound in a cool, dark place, preferably under an inert atmosphere.
-
Avoid prolonged exposure to ambient light during the workup and purification steps.[3]
-
For long-term storage, consider converting it to a more stable hydroquinone derivative via reduction, which can be re-oxidized just before use.
Q4: I am observing the formation of a dark, insoluble material in my reaction. What could this be?
A4: The formation of dark, insoluble materials often indicates polymerization or decomposition of the quinone product. This can be caused by harsh reaction conditions (e.g., high temperature, strong acid/base) or the inherent reactivity of the o-quinone moiety.[3] To mitigate this, try using milder conditions, shorter reaction times, and working at lower concentrations.
Q5: Can I introduce substituents onto the quinoline-5,8-dione ring after its formation?
A5: Yes, the quinoline-5,8-dione scaffold can undergo further reactions. For example, nucleophilic addition of amines or thiols at the C-6 and/or C-7 positions is a common strategy to generate diverse derivatives with various biological activities.[4][6]
Experimental Protocols
Protocol 1: Synthesis of Quinoline-5,8-dione via Oxidation with Iodobenzene Diacetate[4]
Materials:
-
5-hydroxyquinoline
-
Iodobenzene diacetate (PIDA)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-hydroxyquinoline (1 equivalent) in a 2:1 mixture of acetonitrile and water at 0 °C in a round-bottom flask under a nitrogen atmosphere.
-
To this stirred solution, add a solution of iodobenzene diacetate (3 equivalents) in the same solvent mixture.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude quinoline-5,8-dione.
-
Purify the crude product by column chromatography or crystallization to yield the pure product.
Protocol 2: Synthesis of Quinoline-5,8-dione via Photooxygenation[1]
Materials:
-
8-hydroxyquinoline
-
Tetraphenylporphine (TPP) (sensitizer)
-
Dichloromethane (CH₂Cl₂)
-
Pyrex flask
-
Visible light source (e.g., 1500 W xenon arc lamp with a filter for λ > 495 nm)
-
Water cooling system
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) and a catalytic amount of tetraphenylporphine (0.5 mol %) in dichloromethane in a Pyrex flask.
-
Irradiate the solution with visible light at 20 °C. Use a water bath to maintain the temperature.
-
Continue irradiation for approximately 4 hours, or until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, concentrate the reaction mixture using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline-5,8-dione.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of quinoline-5,8-dione and its derivatives from various literature sources.
Table 1: Oxidation of Hydroxyquinolines
| Starting Material | Oxidizing Agent/Method | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Hydroxyquinoline | Iodobenzene diacetate | CH₃CN:H₂O (2:1) | 0 | 1 | 82 | [4] |
| 8-Hydroxyquinoline | Photooxygenation (TPP) | CH₂Cl₂ | 20 | 4 | 36-88 | [1][2] |
| 2-substituted-quinolin-8-ol | Sodium chlorate/HCl | Hydrochloric acid | 60 | 1 | 44 | [5] |
Table 2: Modification of the Quinoline-5,8-dione Core
| Starting Material | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide | Dioxane/H₂O | Reflux | 65 | [5] |
| Quinoline-5,8-dione | Substituted anilines | MeOH | - | - | [4] |
Visualizations
Caption: Experimental workflow for quinoline-5,8-dione synthesis.
Caption: General mechanism of action for quinone compounds.
References
- 1. US6515127B1 - Method for preparing quinoline-5,8-diones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]
- 6. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-amino-7-bromoquinoline-5,8-dione in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-amino-7-bromoquinoline-5,8-dione in solution.
Disclaimer
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Color change of the solution (e.g., fading, darkening) over a short period. | Degradation of the compound. The quinone moiety is susceptible to reduction, hydrolysis, or reaction with components of the medium. | Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Use high-purity solvents and degas them to remove dissolved oxygen. |
| Precipitation of the compound from the solution. | Poor solubility or compound degradation. The compound may have limited solubility in the chosen solvent, or degradation products may be insoluble. | Determine the solubility of the compound in various solvents and buffer systems before preparing stock solutions. If using aqueous buffers, ensure the pH is within a range where the compound is stable and soluble. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. The compound may degrade over the course of the experiment, leading to variable effective concentrations. | Perform a time-course experiment to assess the stability of the compound in the specific assay medium. This can be done by incubating the compound in the medium for different durations and then analyzing its concentration by HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. The compound is likely degrading under the experimental or storage conditions. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other quinone derivatives, is primarily influenced by:
-
pH: Quinones can be susceptible to hydrolysis, especially under alkaline conditions.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Many quinone compounds are photosensitive and can degrade upon exposure to light.
-
Presence of oxidizing or reducing agents: The quinone scaffold is redox-active and can be reduced to the corresponding hydroquinone or further oxidized.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. For short-term storage, 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q3: In which solvents is this compound most stable?
A3: While specific data for this compound is limited, aprotic solvents like DMSO or DMF are commonly used for stock solutions of quinone-based compounds. However, the long-term stability in these solvents should be experimentally verified. For aqueous experiments, the use of buffers at a slightly acidic to neutral pH is generally preferred, but the optimal pH should be determined empirically.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to monitor the concentration of the parent compound and detect the formation of degradation products. Spectrophotometric methods can also be used, but they may not be able to distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[2][3][4][5]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples with the mobile phase to a suitable concentration and analyze by HPLC.
Representative Stability-Indicating HPLC Method
This method is a starting point and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound) |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Synthesis of 6-Amino-7-bromoquinoline-5,8-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-7-bromoquinoline-5,8-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 7-halo-quinoline-5,8-dione, such as 7-bromoquinoline-5,8-dione, with an amino source. The amination is regioselective, with the amino group preferentially attacking the C-6 position.[1]
Q2: Why is the amination reaction regioselective for the C-6 position?
A2: The regioselectivity is primarily governed by two factors:
-
Electronic Effects: The electron-withdrawing nature of the carbonyl group at the C-5 position activates the C-6 position for nucleophilic attack.
-
Steric Hindrance: The bulky bromine atom at the C-7 position sterically hinders the approach of the nucleophile, making an attack at the less hindered C-6 position more favorable.[1]
Q3: What are the key starting materials for this synthesis?
A3: The synthesis generally starts from 8-hydroxyquinoline, which can be halogenated and oxidized to form the 7-halo-quinoline-5,8-dione precursor.[2] Alternatively, multi-step syntheses starting from other precursors have also been reported.[3]
Q4: What are the potential applications of this compound?
A4: Quinoline-5,8-dione derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1] The specific substitution pattern of this compound provides a versatile scaffold for the development of novel therapeutic agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature in small increments.- Use a higher concentration of the aminating agent. |
| Suboptimal Solvent | - Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions. |
| Decomposition of Product | - Quinone-diones can be sensitive to harsh conditions. Avoid excessively high temperatures and prolonged reaction times.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Quality Starting Materials | - Ensure the purity of the 7-bromoquinoline-5,8-dione starting material. Impurities can interfere with the reaction. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification | Troubleshooting and Removal |
| Unreacted 7-bromoquinoline-5,8-dione | Typically a less polar spot on TLC compared to the product. | - Ensure the aminating agent is used in at least a stoichiometric amount, or a slight excess.- Can often be removed by column chromatography. |
| 7-amino-6-bromoquinoline-5,8-dione (Isomer) | May have a similar Rf to the desired product, making TLC separation difficult. Characterization by 1H NMR is definitive. | - Optimize reaction conditions to favor C-6 amination (e.g., lower temperature).- Careful column chromatography with a suitable solvent system may be required for separation. |
| Hydrodebromination Product (6-aminoquinoline-5,8-dione) | Will have a lower mass than the desired product, identifiable by mass spectrometry. | - Avoid harsh reducing conditions. If using a base, select one that is less likely to promote reductive debromination.- Ensure the reaction is free from catalytic metals that could promote this side reaction. |
| Polymeric Byproducts | May appear as baseline material on TLC or as an insoluble dark solid. | - Use dilute reaction conditions to disfavor intermolecular reactions.- Maintain a moderate reaction temperature. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Solution |
| Streaking on Silica Gel Column | - The amino and dione functionalities can lead to strong interactions with silica gel. Try pre-treating the silica with a small amount of a basic modifier (e.g., triethylamine in the eluent).- Consider using a different stationary phase, such as alumina. |
| Co-elution of Product and Impurities | - Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation.- Recrystallization from a suitable solvent system can be an effective final purification step. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution. This protocol is based on procedures for the synthesis of structurally related amino-quinoline-5,8-diones and may require optimization.
Materials:
-
7-bromoquinoline-5,8-dione
-
Ammonia solution (e.g., 28% in water) or another amino source
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromoquinoline-5,8-dione (1.0 eq) in DMF.
-
Addition of Amine: Add an excess of the ammonia solution (e.g., 5-10 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
troubleshooting cell-based assays with 6-amino-7-bromoquinoline-5,8-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-amino-7-bromoquinoline-5,8-dione in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action for this compound is believed to be through its redox-active quinone core.[1][2] Many quinoline-5,8-dione derivatives exhibit NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent cytotoxicity.[1][3] NQO1 is an enzyme often overexpressed in cancer cells. It reduces the quinone group, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress and apoptosis.[3][4] The position of the amino group on the quinoline ring is a critical determinant of its biological activity.[1]
Q2: How should I prepare a stock solution of this compound?
A2: For preparing a stock solution, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For a related compound, 6,7-dibromoquinoline-5,8-dione, a stock solution can be prepared in DMSO. For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of approximately 253.05 g/mol , you would dissolve it in the appropriate volume of DMSO. It is crucial to ensure the compound is fully dissolved before further dilution into aqueous cell culture media.
Q3: Is this compound stable in cell culture media?
A3: Quinone compounds can be unstable in aqueous solutions.[1][5] The electrophilic nature of the quinone moiety can lead to reactions with nucleophiles like water, potentially causing degradation of the compound over time.[1][5] It is advisable to prepare fresh dilutions of the compound in cell culture media for each experiment and minimize the time the compound is in aqueous solution before being added to the cells.
Q4: What are the expected cytotoxic effects of this compound?
A4: this compound and its analogs have demonstrated potent antiproliferative activity against various cancer cell lines.[1][6] The cytotoxicity is often more pronounced in cells with high NQO1 expression. The cytotoxic effects can manifest as apoptosis and mitochondrial dysfunction, driven by increased intracellular ROS levels.[3][6]
Troubleshooting Guide
Problem 1: Inconsistent or no cytotoxic effect observed.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Quinones can be unstable in aqueous media.[1][5] Prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions. |
| Low NQO1 Expression in Cell Line | The cytotoxicity of this compound is often NQO1-dependent.[1][3] Verify the NQO1 expression level in your target cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line with known high NQO1 expression. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. IC50 values for similar amino-quinoline-5,8-diones can range from nanomolar to low micromolar.[6] |
| Cell Seeding Density | The number of cells seeded can influence the apparent cytotoxicity. Optimize cell density to ensure they are in the logarithmic growth phase during the experiment. |
Problem 2: High background or artifacts in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Interference with Assay Reagents | Quinone compounds are redox-active and can directly interact with viability reagents like MTT or resazurin (the active component of Alamar Blue), leading to false results.[4] |
| - Run a control experiment without cells to check for direct reduction of the assay reagent by the compound. | |
| - Consider using a non-redox-based viability assay, such as a luciferase-based ATP assay (e.g., CellTiter-Glo®), which is less prone to such interference. | |
| Compound Precipitation | Poor solubility in aqueous media can lead to compound precipitation, which can interfere with optical readings. Visually inspect the wells for any precipitate. If observed, consider lowering the final concentration or using a different solvent for the initial stock solution. |
Problem 3: Unexpected cytotoxicity in control cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells. Ensure the final solvent concentration in the cell culture is low (typically ≤ 0.5%) and include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experimental setup. |
| Off-Target Effects | At higher concentrations, the compound may exhibit off-target effects unrelated to NQO1.[4] These can include general oxidative stress or alkylation of cellular proteins and DNA.[4][7] It is important to perform dose-response studies and use the lowest effective concentration to minimize off-target effects. |
Quantitative Data
The following table summarizes the in vitro cytotoxicity of some C6- and C7-substituted amino-quinoline-5,8-dione derivatives in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Position of Amino Group | Cell Line | IC50 (µM) |
| 6d | C-6 | HeLaS3 | 0.80 |
| KB-vin | 1.52 | ||
| 7d | C-7 | HeLaS3 | 0.59 |
| KB-vin | 0.97 | ||
| 6h | C-6 | HeLaS3 | 0.80 |
| KB-vin | 1.13 | ||
| 7a | C-7 | HeLaS3 | 1.45 |
| KB-vin | 1.13 | ||
| Paclitaxel (Reference) | N/A | HeLaS3 | 0.003 |
| KB-vin | 1.01 |
Data extracted from a study on novel amino-quinoline-5,8-dione derivatives.[6] HeLaS3 is a human cervical cancer cell line, and KB-vin is a multidrug-resistant oral cancer cell line.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable assay. It is recommended to use a non-redox-based assay like an ATP-based assay to avoid potential interference from the quinone compound.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: NQO1-Dependent Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the General Cytotoxicity Assay.
-
Co-treatment with NQO1 Inhibitor: In parallel, treat a set of cells with the same concentrations of this compound in the presence of a known NQO1 inhibitor, such as dicoumarol (e.g., 10 µM).[3]
-
Incubation and Viability Assessment: Follow steps 4 and 5 of the General Cytotoxicity Assay for both sets of treated cells.
-
Data Analysis: Compare the IC50 values obtained in the presence and absence of the NQO1 inhibitor. A significant increase in the IC50 value in the presence of the inhibitor suggests that the cytotoxicity is NQO1-dependent.
Visualizations
Caption: NQO1-mediated signaling pathway of this compound.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. This compound [benchchem.com]
- 3. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.harvard.edu [scholar.harvard.edu]
- 6. X-MOL [m.x-mol.net]
- 7. Quinone-induced DNA damage and its relationship to antitumor activity in L5178Y lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Quinolinedione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinolinediones. Our goal is to help you overcome common challenges and control regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted quinolinediones?
A1: The synthesis of the quinolinedione core often involves the construction of a substituted quinoline ring followed by oxidation, or the use of a pre-functionalized quinone in a cyclization reaction. Key synthetic strategies include:
-
Friedländer Annulation: This is a widely used method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] Regioselectivity can be a challenge with unsymmetrical ketones.[3][4]
-
Nucleophilic Substitution on a Pre-formed Quinolinedione: This approach involves the regioselective substitution of leaving groups (e.g., halogens) on a quinolinedione scaffold, such as 6,7-dichloroquinoline-5,8-dione.[5][6]
-
C-H Activation/Functionalization: Modern methods involving transition-metal-catalyzed C-H activation can be employed to introduce substituents at specific positions on the quinoline ring before or after dione formation.[7]
Q2: How do electronic effects of substituents influence regioselectivity?
A2: The electronic properties of substituents on both the aniline and the β-dicarbonyl compound play a crucial role in directing the regiochemical outcome of the cyclization.
-
Electron-donating groups (EDGs) on the aniline ring generally activate the ortho and para positions, influencing the initial nucleophilic attack.
-
Electron-withdrawing groups (EWGs) on the aniline ring can deactivate the ring and direct the substitution to the meta position, although the ortho-amino group's directing effect is often dominant.
-
In the β-dicarbonyl component, the relative acidity of the α-protons and the steric hindrance around the carbonyl groups will dictate which enolate is formed and participates in the condensation.
Q3: What are common side products in quinolinedione synthesis and how can they be minimized?
A3: Common side products often arise from a lack of regioselectivity or incomplete reactions.
-
Regioisomers: In reactions like the Friedländer synthesis with unsymmetrical ketones, a mixture of regioisomers is a common issue.[3] Careful selection of catalysts and reaction conditions can favor one isomer over the other.
-
Aldol Condensation Products: Self-condensation of the ketone starting material can occur, especially under basic conditions.[4] Using an imine analog of the o-aniline can help to avoid this side reaction.[4]
-
Over-oxidation or Decomposition: Quinone moieties can be sensitive to harsh reaction conditions. Over-oxidation or decomposition can be minimized by using milder oxidants and carefully controlling the reaction temperature and time.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedländer Synthesis of Quinolinediones
Symptoms:
-
Formation of multiple product spots on TLC analysis, corresponding to different regioisomers.
-
Complex NMR spectra with overlapping signals, indicating a mixture of isomers.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Use of an unsymmetrical ketone | - Introduce a directing group: A phosphoryl group on the α-carbon of the ketone can direct the cyclization.[4] - Employ a regioselective catalyst: Certain amine catalysts or ionic liquids have been shown to improve regioselectivity.[4] - Modify reaction conditions: Systematically screen solvents, temperatures, and catalysts to find optimal conditions for the desired isomer. |
| Competing enolate formation | - Use a pre-formed enolate or enamine: This can provide better control over which nucleophile participates in the reaction. - Adjust the base: The choice of base can influence the thermodynamics and kinetics of enolate formation. |
| Steric hindrance | - Choose a less sterically hindered starting material if possible. - Employ a smaller catalyst that can access the desired reaction site. |
Issue 2: Low Yield in Nucleophilic Substitution on a Quinolinedione Core
Symptoms:
-
Low conversion of starting material to product.
-
Presence of significant amounts of starting material and/or decomposition products in the final reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Poor nucleophilicity of the incoming group | - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile. - Employ a catalyst to activate the substrate or the nucleophile. For example, palladium-catalyzed Buchwald-Hartwig amination can be effective for introducing amino groups.[6] |
| Deactivation of the quinolinedione ring | - Consider the electronic effects of existing substituents. Electron-withdrawing groups can deactivate the ring towards nucleophilic attack. - Protect sensitive functional groups that may interfere with the reaction. |
| Poor solubility of reactants | - Screen different solvents to find one that dissolves all reactants effectively. - Increase the reaction temperature to improve solubility. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6,7-Dichloro-2-methylquinoline-5,8-dione
This protocol is a foundational step for further derivatization at various positions.
Reaction: o-Phenylenediamine reacts with ethyl acetoacetate to form an intermediate which is then cyclized and chlorinated to yield the target compound. Subsequent oxidation yields the quinolinedione. (Note: This is a generalized representation. Specific multi-step syntheses can be found in the literature).
Detailed Methodology for a Related Oxidation Step: Synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde [8]
-
Preparation of the reaction mixture: Dissolve selenium dioxide (1.15 g, 0.01 mol) in 70 mL of dioxane and 1 mL of water. Warm the solution to 60 °C.
-
Addition of starting material: In a separate flask, prepare a mixture of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g, 0.0025 mol) in 15 mL of dioxane. Add this mixture to the selenium dioxide solution at 60 °C.
-
Reaction: Stir the reaction mixture at reflux for 6 hours.
-
Work-up: After the reaction is complete, concentrate the mixture using a vacuum evaporator.
-
Purification: The crude product can be purified by column chromatography.
Protocol 2: Regioselective Amination of 6,7-Dihalo-5,8-quinolinediones[6]
This protocol describes the palladium-catalyzed amination of 6,7-dihalo-5,8-quinolinediones.
General Reaction Conditions:
| Parameter | Condition |
| Substrate | 6,7-dichloro- or 6,7-dibromo-5,8-quinolinedione |
| Nucleophile | Various aniline derivatives |
| Catalyst | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Phosphine ligand (e.g., Xantphos, BINAP) |
| Base | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Representative Procedure:
-
To an oven-dried reaction vessel, add the 6,7-dihalo-5,8-quinolinedione, the aniline derivative, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Friedländer Synthesis of Quinolines [9]
| Catalyst | Reaction Conditions | Yield (%) | Reaction Time |
| NiO nanoparticles | Ethanol, 80 °C | 95 | 2.5 min |
| Fe₃O₄@SiO₂/ZnCl₂ | Solvent-free, 60 °C | 95 | 2 h |
| [Hbim]BF₄ (Ionic Liquid) | Solvent-free, 100 °C | 93 | 3-6 h |
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in Friedländer synthesis.
Caption: General workflow for regioselective nucleophilic substitution.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Regioselective substitution of 6,7-dichloroquinoline-5,8-dione: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-amino-7-bromoquinoline-5,8-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-amino-7-bromoquinoline-5,8-dione. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower yield of the desired this compound product upon scaling up the reaction from lab-scale to a pilot plant batch. What are the potential causes and how can we mitigate this?
-
Answer: Low yields during scale-up can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor's agitation system is adequate for the viscosity of the reaction mixture to maintain homogeneity.
-
Reaction Time: The reaction time that was sufficient on a small scale may not be enough for a larger volume. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time for the scaled-up process.
-
-
Side Reactions:
-
Temperature Control: Exothermic reactions can lead to temperature spikes in large reactors, promoting the formation of side products. Ensure your cooling system is capable of handling the heat generated by the reaction. A gradual addition of reagents can also help to control the exotherm.
-
Regioselectivity: The desired product, this compound, is formed through a regioselective nucleophilic substitution.[1] The electronic effects of the carbonyl group at C-5 activate the C-6 position for nucleophilic attack.[1] However, changes in reaction conditions can affect this selectivity.
-
-
Product Degradation:
-
The quinone moiety can be sensitive to prolonged exposure to harsh conditions. Overly long reaction times or excessive temperatures can lead to product degradation.
-
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: Our scaled-up batch of this compound is contaminated with significant impurities, making purification by column chromatography difficult and inefficient. What are these likely impurities and are there alternative purification strategies?
-
Answer: The presence of impurities is a common challenge in scale-up synthesis. Here are some likely impurities and suggestions for purification:
-
Potential Impurities:
-
Starting Material: Unreacted 7-bromoquinoline-5,8-dione.
-
Isomeric Byproducts: Although the amination is regioselective for the C-6 position, small amounts of the 7-amino isomer may form.[1]
-
Di-substituted Products: If the starting material was a di-halogenated quinoline, di-amino substituted products could be a potential impurity.
-
Degradation Products: As mentioned earlier, the quinone ring can be susceptible to degradation.
-
-
Purification Strategies for Scale-Up:
-
Recrystallization: This is often a more practical and scalable purification method than column chromatography for large quantities of solid material. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be an effective purification step.
-
Optimized Chromatography: If chromatography is unavoidable, consider using flash chromatography with a larger column and optimized solvent gradient to improve throughput.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What is the general synthetic route for this compound?
-
Q2: What factors influence the regioselectivity of the amination reaction?
-
A2: The regioselectivity is primarily governed by electronic effects and steric hindrance. The carbonyl group at C-5 electronically activates the C-6 position for nucleophilic attack, while the bulky bromine atom at C-7 can sterically hinder attack at that position.[1] Careful control of reaction conditions such as the choice of amine, solvent, and temperature is crucial to achieve high selectivity.[1]
-
-
Q3: What are the recommended solvents for this reaction?
-
A3: The choice of solvent can significantly impact the reaction rate and yield. While specific data for the scale-up of this exact compound is limited in the provided search results, studies on similar quinolinequinone syntheses have reported using solvents like pyridine. In one study, pyridine was found to be the best solvent in terms of reaction yield and time for the amination of 6,7-disubstituted-5,8-quinolinequinones.
-
Scale-Up and Process Optimization
-
Q4: What are the key considerations when scaling up this synthesis?
-
A4: Key considerations for scale-up include:
-
Heat Transfer: Managing the reaction exotherm in a large reactor.
-
Mass Transfer: Ensuring efficient mixing to maintain a homogeneous reaction mixture.
-
Reaction Kinetics: Understanding how the reaction rate may change with scale.
-
Work-up and Isolation: Developing a robust and scalable procedure for product isolation and purification.
-
Safety: Performing a thorough safety assessment of the process at scale.
-
-
-
Q5: How can I monitor the progress of the reaction in a large reactor?
-
A5: In-process controls (IPCs) are essential for monitoring reaction progress at scale. This can be done by taking small samples from the reactor at regular intervals and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to accurately determine the conversion and the presence of any impurities.
-
-
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not available in the search results, a general procedure based on the synthesis of related compounds can be outlined. Note: This protocol is a general guideline and must be optimized for your specific equipment and scale.
General Scale-Up Synthesis of this compound
This protocol is based on the principle of nucleophilic aromatic substitution on a quinoline-5,8-dione core.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Suggested Quantity (molar equivalent) |
| 7-bromoquinoline-5,8-dione | ~252.05 | 1.0 |
| Amine Source (e.g., NH4OH) | Varies | 1.5 - 3.0 |
| Solvent (e.g., Pyridine) | 79.10 | Sufficient volume for slurry |
| Quenching Agent (e.g., Water) | 18.02 | As needed |
| Extraction Solvent (e.g., DCM) | 84.93 | As needed |
| Drying Agent (e.g., Na2SO4) | 142.04 | As needed |
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 7-bromoquinoline-5,8-dione and the chosen solvent (e.g., pyridine).
-
Reagent Addition: Slowly add the amine source to the stirred suspension at a controlled temperature (e.g., 0-10 °C) to manage any potential exotherm.
-
Reaction: Warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir until the reaction is complete, as monitored by an appropriate in-process control (e.g., HPLC).
-
Work-up:
-
Cool the reaction mixture and quench by adding water.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.
-
Visualizations
Synthetic Pathway
Caption: A simplified diagram illustrating the synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield during scale-up.
References
Technical Support Center: Handling Quinone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinone compounds. Quinones are a class of organic compounds that are highly reactive and can present several challenges during experimental work. This guide aims to address common pitfalls and provide practical solutions.
Troubleshooting Guides
Problem 1: Unexpected reaction products or low yield in reactions involving quinones.
Q1: My reaction with a quinone gave a complex mixture of products, or the desired product was formed in very low yield. What could be the cause?
A1: This is a common issue stemming from the high reactivity of quinones. Several factors could be at play:
-
Reaction with Nucleophiles: Quinones are potent electrophiles and readily react with nucleophiles. If your reaction mixture contains unintended nucleophiles such as thiols (e.g., from residual reagents or solvents) or amines, they can compete with your desired reaction, leading to a mixture of products. Thiol reactions with quinones are particularly fast.[1][2][3]
-
Instability of the Quinone: Quinones can be unstable under certain conditions. Exposure to light, extreme pH, or high temperatures can cause degradation.[4][5] For instance, 1,2-naphthoquinone and 9,10-phenanthraquinone show thermal decomposition at temperatures above 100 °C and 215 °C, respectively.[5]
-
Radical Reactions: Some quinone reactions can proceed through a free radical chain mechanism, which can lead to a variety of side products.[6][7]
-
Workup Issues: The product may be sensitive to the workup conditions. Exposure to acid, base, water, or air during extraction and purification can lead to decomposition.[8]
Troubleshooting Steps:
-
Analyze Starting Materials: Ensure the purity of your quinone and other reactants. Impurities can act as catalysts for side reactions or as competing nucleophiles.
-
Degas Solvents: Remove dissolved oxygen from your solvents by degassing (e.g., by sparging with nitrogen or argon) to minimize oxidation-related side reactions.
-
Control Reaction Conditions:
-
Temperature: Run the reaction at the lowest effective temperature.
-
Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
pH: Maintain an appropriate pH, as quinone stability is pH-dependent.[4]
-
-
Use of Scavengers: If you suspect nucleophilic contamination, consider adding a scavenger, but be mindful that this can also interact with your desired reactants.
-
Modified Workup: If you suspect your product is unstable, use a milder workup procedure. Avoid strong acids or bases and minimize exposure to air and water.[8]
Problem 2: Difficulty in purifying quinone compounds.
Q2: I am struggling to purify my quinone-containing product. It seems to decompose on the silica gel column.
A2: Quinones are often sensitive to the conditions used in standard chromatography.
-
Silica Gel Acidity: The acidic nature of standard silica gel can catalyze the decomposition of sensitive quinone derivatives.
-
Air Oxidation: Prolonged exposure to air on the column can lead to oxidation and the formation of colored impurities.
Troubleshooting Steps:
-
Use Deactivated Silica: Deactivate silica gel by treating it with a base (e.g., triethylamine in the eluent) to neutralize its acidity.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a reversed-phase column (e.g., C18).
-
Flash Chromatography: Use flash chromatography to minimize the time the compound spends on the column.
-
Inert Atmosphere: If possible, run the column under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Crystallization: If the product is a solid, crystallization is often a milder purification method than chromatography.
Problem 3: Inconsistent results in analytical measurements (e.g., HPLC).
Q3: I am getting inconsistent peak areas or retention times when analyzing my quinone sample by HPLC. What could be the reason?
A3: The instability of quinones can also affect analytical measurements.
-
On-Column Degradation: The quinone may be degrading on the HPLC column, especially if the mobile phase is not optimized.
-
Sample Instability: The quinone may be degrading in the sample vial before or during analysis.
-
Redox Activity: Quinones can undergo redox reactions, which can be influenced by the components of the mobile phase or the column itself.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH: Buffer the mobile phase to a pH where the quinone is most stable.
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent on-column oxidation.
-
-
Freshly Prepare Samples: Prepare samples immediately before analysis and store them in a cool, dark place. The use of amber vials is recommended.
-
Column Choice: Use a well-maintained column. Some quinones may show better peak shapes on specific types of columns (e.g., C18).
-
Derivatization: For sensitive quinones, consider derivatization to a more stable compound before analysis. For example, derivatization with methanol can improve ionization efficiency in mass spectrometry.[9]
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing quinone compounds?
A: To ensure the stability of quinone compounds, they should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer at -20°C).
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purity: Store in a highly pure form, as impurities can catalyze decomposition.
Q: My quinone solution changes color over time. Is this normal?
A: Yes, a color change, often a darkening to yellow or red, is a common indication of quinone degradation or polymerization.[10] This is typically due to exposure to air and light. It is advisable to use freshly prepared solutions for experiments.
Q: How can I monitor the progress of a reaction involving a quinone?
A: Thin-layer chromatography (TLC) is a common method. However, be aware that some quinones can streak or decompose on the TLC plate. It is important to run the TLC quickly and to use an appropriate solvent system. HPLC can also be used to monitor reaction progress, provided that the quinone is stable under the analysis conditions.
Data Presentation
Table 1: Reaction Rate Constants of 4-Methyl-1,2-benzoquinone with Various Nucleophiles.
| Nucleophile | Rate Constant (k) (s⁻¹) | Reference |
| Hydrogen Sulfide (H₂S) | 0.4188 | [1] |
| Glutathione (GSH) | 0.3343 - 0.4188 | [1] |
| Ascorbic Acid (AA) | 0.3343 - 0.4188 | [1] |
| Sulfur Dioxide (SO₂) | 0.3343 - 0.4188 | [1] |
| 2-Furanmethanethiol (2FMT) | 0.0837 | [1] |
| 3-Sulfanylhexan-1-ol (3SH) | 0.0578 | [1] |
| 4-Methyl-4-sulfanylpentan-2-one (4MSP) | 0.0060 | [1] |
| Phloroglucinol | 0.0064 | [1] |
| Methionine (Met) | 0.0002 | [1] |
| Phenylalanine (Phe) | 0.0002 | [1] |
Table 2: Apparent Second-Order Rate Constants for the Reaction of 4-Methylbenzoquinone (4MBQ) with Proteins and Thiols at pH 7.0.
| Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Bovine Serum Albumin (BSA) | (3.1 ± 0.2) x 10⁴ | [2] |
| Human Serum Albumin | (4.8 ± 0.2) x 10³ | [2] |
| α-Lactalbumin (no free thiols) | (4.0 ± 0.2) x 10² | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Quinone by Oxidation of a Hydroquinone.
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Hydroquinone derivative
-
Oxidizing agent (e.g., silver(I) oxide, Fremy's salt)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (nitrogen or argon)
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet. Ensure all glassware is dry.
-
Dissolution: Dissolve the hydroquinone derivative in the anhydrous solvent.
-
Oxidation: Add the oxidizing agent portion-wise to the stirred solution at room temperature or below, depending on the reactivity of the substrate. Monitor the reaction by TLC.
-
Reaction Completion: Once the starting material is consumed (as indicated by TLC), filter the reaction mixture to remove the oxidant and any inorganic byproducts.
-
Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude quinone can be purified by crystallization from an appropriate solvent or by chromatography on deactivated silica gel.
-
Storage: Store the purified quinone under an inert atmosphere, protected from light, at a low temperature.
Protocol 2: HPLC Analysis of Quinone Compounds.
This is a general protocol for the analysis of quinones by reversed-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer (e.g., phosphate buffer)
-
Sample vials (amber glass recommended)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of organic solvent and aqueous buffer. Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the quinone sample in the mobile phase or a suitable solvent to a known concentration. Prepare the solution fresh and protect it from light.
-
HPLC System Setup:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to the λmax of the quinone of interest.
-
-
Injection: Inject a known volume of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram and integrate the peak area of the quinone.
-
Quantification: If required, create a calibration curve using standard solutions of the quinone at different concentrations.
Visualizations
Caption: General reactivity pathways of quinone compounds.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for HPLC analysis of quinones.
References
- 1. A method to quantify quinone reaction rates with wine relevant nucleophiles: a key to the understanding of oxidative loss of varietal thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinone-induced protein modifications: Kinetic preference for reaction of 1,2-benzoquinones with thiol groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. How To [chem.rochester.edu]
- 9. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aniline - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-amino-7-bromoquinoline-5,8-dione Antimicrobial Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists optimizing antimicrobial testing of 6-amino-7-bromoquinoline-5,8-dione.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its expected antimicrobial activity?
This compound is a synthetic quinoline derivative. The quinoline-5,8-dione core is known for its redox properties, which are often central to its biological activity.[1] Derivatives of quinoline have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, and antimalarial properties.[1][2] The specific substitutions of an amino group at the C-6 position and a bromine atom at the C-7 position are expected to significantly influence its biological efficacy.[1] While specific data for this exact compound is emerging, related 6-aminoquinolone derivatives have shown good activity against Gram-negative and Gram-positive bacteria.[3]
2. What is the likely mechanism of action for this compound?
The quinoline-5,8-dione scaffold is redox-active, suggesting that its antimicrobial effect may be mediated through the generation of reactive oxygen species (ROS), which can lead to cellular damage.[1] Another potential mechanism for quinolone derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3][4]
3. Which solvents are recommended for dissolving this compound for antimicrobial susceptibility testing?
Due to the quinone structure, this compound is expected to have limited aqueous solubility. Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions of such compounds. It is crucial to then perform serial dilutions in the appropriate broth medium, ensuring the final concentration of the solvent is non-toxic to the test microorganisms (typically ≤1% v/v). A solvent toxicity control should always be included in your experiments.
4. What are the standard methods for determining the antimicrobial activity of this compound?
Standard methods for in vitro antimicrobial susceptibility testing include broth microdilution, agar dilution, and disk diffusion.[5][6] Broth microdilution is often preferred for determining the Minimum Inhibitory Concentration (MIC) of a novel compound as it is a quantitative method.[5][7][8]
5. How should I interpret the Minimum Inhibitory Concentration (MIC) results?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The result is typically reported in µg/mL or mg/L.[7][8] It is important to note that an MIC value for one antibiotic cannot be directly compared to the MIC of another as their potencies and mechanisms of action differ.[7][8] Interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on established clinical breakpoints, which are specific to the antimicrobial agent and the microorganism.[8][9][10] For a novel compound like this compound, these breakpoints will not be established. Therefore, results are typically compared to those of known antibiotics tested under the same conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the antimicrobial testing of this compound.
Issue 1: Compound Precipitation in Broth Medium
-
Question: I observed precipitation of this compound after adding it to the broth medium. How can I resolve this?
-
Answer:
-
Decrease the starting concentration: The compound may be exceeding its solubility limit in the aqueous broth. Start with a lower concentration of your stock solution for serial dilutions.
-
Optimize solvent concentration: While keeping the final solvent concentration low is important, a slight increase (e.g., from 0.5% to 1% DMSO) might improve solubility without inhibiting microbial growth. Always validate your solvent concentration with a toxicity control.
-
Use a co-solvent: In some cases, a mixture of solvents (e.g., DMSO and ethanol) might enhance solubility. This should be carefully validated for its effect on the microorganisms.
-
Consider a different testing method: If precipitation remains an issue in broth, the agar dilution method could be an alternative.[5]
-
Issue 2: Inconsistent or Non-Reproducible MIC Values
-
Question: My MIC results for this compound vary significantly between experiments. What could be the cause?
-
Answer:
-
Inoculum preparation: Ensure your bacterial or fungal inoculum is standardized to the correct density (e.g., using a McFarland standard or spectrophotometer) for each experiment.[11][12] Inconsistent inoculum sizes will lead to variable MICs.
-
Compound stability: Quinone-containing compounds can be sensitive to light and pH. Prepare fresh stock solutions for each experiment and protect them from light. Assess the stability of the compound in your chosen broth medium over the incubation period.
-
Incubation conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., aerobic, anaerobic) as recommended for the specific microorganism.[13]
-
Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate serial dilutions.
-
Issue 3: No Antimicrobial Activity Observed
-
Question: I am not observing any antimicrobial activity with this compound against my test organisms. What should I check?
-
Answer:
-
Concentration range: The concentrations tested may be too low. Expand the concentration range of the compound in your assay.
-
Compound integrity: Verify the purity and identity of your compound using analytical methods such as NMR or mass spectrometry.
-
Mechanism of action and organism selection: The compound's mechanism of action may not be effective against the chosen microorganisms. Test against a broader panel of organisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Some quinoline derivatives show more effectiveness against Gram-positive bacteria.[14][15]
-
Assay controls: Ensure your positive control (a known antibiotic) shows the expected activity and your negative (growth) control shows robust microbial growth.
-
Issue 4: Difficulty in Reading MIC Endpoints
-
Question: The transition from growth to no growth in my broth microdilution assay is gradual, making it difficult to determine the exact MIC. What can I do?
-
Answer:
-
Use a growth indicator: Incorporating a redox indicator like resazurin or tetrazolium salts (e.g., INT) can provide a colorimetric endpoint, making it easier to distinguish between wells with and without metabolic activity.
-
Spectrophotometric reading: Use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantitatively assess growth. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥80%) compared to the growth control.[9]
-
Trailing effect: Some compounds can exhibit a "trailing" or "paradoxical" effect, where partial growth is observed over a range of concentrations. This is a known phenomenon and should be noted. The MIC is typically recorded as the lowest concentration that shows a significant reduction in growth.
-
Quantitative Data Summary
As specific MIC values for this compound are not widely published, the following table presents hypothetical data to illustrate how results could be structured. These values are based on the reported activities of structurally related quinoline derivatives.
| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 | 0.5 | 1 | N/A |
| Enterococcus faecalis | ATCC 29212 | 8 | 1 | 2 | N/A |
| Escherichia coli | ATCC 25922 | 16 | 0.015 | N/A | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | 0.25 | N/A | N/A |
| Candida albicans | ATCC 90028 | 32 | N/A | N/A | 0.5 |
N/A: Not Applicable
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 1280 µg/mL.
-
Vortex until fully dissolved. Protect from light and prepare fresh on the day of the experiment.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Add 200 µL of the 1280 µg/mL compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile broth only.
-
The final volume in each well is 200 µL. The final concentration of the compound will range from 64 µg/mL to 0.125 µg/mL. The final DMSO concentration will be ≤1%.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9] This can be determined by visual inspection or by using a microplate reader.
-
Visualizations
Caption: Workflow for MIC determination.
References
- 1. This compound [benchchem.com]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Quinoline-5,8-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-5,8-diones. The information is designed to address specific experimental challenges related to investigating and overcoming resistance to this class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with quinoline-5,8-diones.
1. Issue: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability: | - Prepare fresh stock solutions of the quinoline-5,8-dione for each experiment. - Store stock solutions in small aliquots at -80°C and protect from light to minimize degradation. - Test the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Interference with Assay Reagents: | - Quinone structures can interfere with tetrazolium-based assays (e.g., MTT, MTS) through direct reduction of the dye.[1][2] - Recommendation: Use a non-enzymatic cell viability assay such as crystal violet or a resazurin-based assay, which may be less susceptible to interference.[3] - Always include a "compound-only" control (no cells) to assess direct effects on the assay reagents.[4] |
| Cell Seeding Density: | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low cell density can significantly impact IC50 values. |
| Protocol Variability: | - Ensure consistent incubation times, reagent concentrations, and handling procedures across all plates and experiments to minimize variability.[5] |
2. Issue: Difficulty in Generating a Stable Drug-Resistant Cell Line
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Starting Concentration: | - Determine the initial IC20 to IC50 of the parental cell line with high precision. Starting with a concentration that is too high will lead to excessive cell death, while a concentration that is too low will not apply sufficient selective pressure.[6] |
| Dose Escalation Strategy: | - Employ a gradual dose escalation strategy. Increase the drug concentration by 25-50% at each step only after the cells have recovered and are proliferating steadily at the current concentration.[6] - If significant cell death (>50%) is observed after a dose increase, return to the previous concentration for a few more passages before attempting to increase it again.[6] |
| Pulsatile vs. Continuous Exposure: | - Experiment with both continuous and pulsatile (intermittent) drug exposure protocols. Some cell lines may respond better to one method over the other. |
| Clonal Selection: | - Once a resistant population emerges, perform single-cell cloning (e.g., by limiting dilution) to isolate and expand individual resistant clones. This will ensure a homogenous resistant cell line for downstream experiments.[7] |
| Instability of Resistance Phenotype: | - Maintain a low concentration of the quinoline-5,8-dione in the culture medium of the resistant cell line to maintain selective pressure and prevent reversion to a sensitive phenotype. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of resistance to quinoline-5,8-diones.
1. What are the primary known mechanisms of action for quinoline-5,8-diones?
Quinoline-5,8-diones exhibit anticancer activity through multiple mechanisms, primarily by acting as inhibitors of key cellular enzymes. Two well-documented targets are:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): Many quinoline-5,8-diones are substrates for NQO1. Their reduction by NQO1 can lead to a futile redox cycle, generating high levels of reactive oxygen species (ROS) and inducing oxidative stress-mediated cancer cell death.
-
Cell Division Cycle 25 (CDC25) Phosphatases: Certain quinoline-5,8-diones can inhibit CDC25 phosphatases. These enzymes are crucial for cell cycle progression by activating cyclin-dependent kinases (CDKs).[8] Inhibition of CDC25 leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[8]
2. What are the expected mechanisms of acquired resistance to quinoline-5,8-diones?
Based on known mechanisms of drug resistance in cancer, several possibilities can be investigated:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance. These transporters can actively pump the quinoline-5,8-dione out of the cancer cell, reducing its intracellular concentration and efficacy.
-
Alterations in Target Proteins:
-
NQO1: Downregulation or inactivating mutations in the NQO1 gene could lead to resistance by preventing the bioactivation of the quinoline-5,8-dione and subsequent ROS production.
-
CDC25: Mutations in the drug-binding site of CDC25 phosphatases could reduce the binding affinity of the inhibitor, rendering it less effective.
-
-
Enhanced Antioxidant Capacity: For NQO1-dependent compounds, upregulation of cellular antioxidant systems (e.g., glutathione, superoxide dismutase) could neutralize the drug-induced ROS, thereby promoting cell survival.
-
Metabolic Inactivation: Cancer cells may develop the ability to metabolize the quinoline-5,8-dione into an inactive form through enzymatic processes such as glucuronidation or sulfation.
3. How can I determine if my resistant cell line has increased drug efflux activity?
You can assess the activity of ABC transporters using a fluorescent substrate accumulation assay.
-
Principle: ABC transporter substrates, such as Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP), are fluorescent compounds that are actively effluxed from cells.[9] In cells with high transporter activity, the intracellular fluorescence will be low. Inhibition of these transporters will lead to an increase in intracellular fluorescence.
-
Procedure:
-
Incubate both parental (sensitive) and resistant cells with a fluorescent substrate (e.g., Rhodamine 123).
-
In parallel, incubate the cells with the fluorescent substrate in the presence of a known ABC transporter inhibitor (e.g., verapamil for P-gp).
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
-
Expected Outcome: If the resistant cells show lower baseline fluorescence than the parental cells, and this fluorescence increases significantly in the presence of an inhibitor, it suggests that increased efflux is a mechanism of resistance.
4. What is the best approach to identify mutations in the target protein (e.g., NQO1, CDC25)?
-
Sanger Sequencing: If you have a strong hypothesis about a specific target gene, you can amplify the coding region of the gene from both parental and resistant cell lines using PCR and then sequence the PCR products. This will allow you to identify any point mutations, insertions, or deletions that may have arisen in the resistant cells.
-
Next-Generation Sequencing (NGS): For a more unbiased approach, you can perform whole-exome or targeted sequencing of a panel of cancer-related genes. This can help identify mutations in the target gene as well as in other genes that may contribute to resistance.
Experimental Protocols
1. Protocol: Generation of a Quinoline-5,8-dione Resistant Cancer Cell Line
This protocol provides a general framework for developing a drug-resistant cell line. It is crucial to optimize the concentrations and timelines for your specific cell line and quinoline-5,8-dione.
Materials:
-
Parental cancer cell line of interest
-
Quinoline-5,8-dione compound
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
96-well and standard culture plates
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Perform a dose-response experiment to accurately determine the IC50 of the quinoline-5,8-dione in the parental cell line. This will serve as your baseline.
-
-
Initial Drug Exposure:
-
Begin by continuously exposing the parental cells to a low concentration of the quinoline-5,8-dione, typically starting at the IC10-IC20.[6]
-
Culture the cells until they reach approximately 80% confluency. Initially, you may observe significant cell death and a decrease in proliferation rate.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (this may take several passages), increase the drug concentration by approximately 25-50%.[6]
-
Repeat this process of adaptation followed by dose escalation. The entire process can take 6-12 months.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the adapting cell population. A significant increase in the IC50 indicates the development of resistance.
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established (typically with an IC50 at least 5-10 fold higher than the parental line), isolate single-cell clones by limiting dilution to ensure a genetically homogenous population.
-
-
Characterization and Maintenance:
-
Expand the resistant clones and confirm their resistance phenotype by re-determining the IC50.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of the quinoline-5,8-dione (e.g., the IC50 of the parental line) to preserve the resistant phenotype.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
2. Protocol: Cell Viability Assay using Resazurin
Materials:
-
Parental and resistant cells
-
Quinoline-5,8-dione compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Opaque-walled 96-well plates
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-5,8-dione in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle-only" control (e.g., DMSO) and a "medium-only" control (no cells).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a cell culture incubator.
-
-
Resazurin Addition:
-
Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
Incubate for 1-4 hours, or until a color change from blue to pink/purple is observed in the vehicle control wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "medium-only" wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Workflow for generating drug-resistant cell lines.
Caption: NQO1-mediated cytotoxicity of quinoline-5,8-diones.
References
- 1. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
improving the bioavailability of 6-amino-7-bromoquinoline-5,8-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of 6-amino-7-bromoquinoline-5,8-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a potential challenge?
A1: this compound is a substituted quinolinequinone derivative.[1] The quinoline-5,8-dione core is a redox-active molecule known for its potent biological activities, including antiproliferative effects against cancer cells.[1] Like many quinone-based compounds and new chemical entities, it is likely to be lipophilic and exhibit poor aqueous solubility.[2] Poor water solubility is a primary cause of low oral bioavailability, as it limits the dissolution of the drug in gastrointestinal fluids, a prerequisite for absorption.[3][4]
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: For poorly soluble drugs, the main goal is to enhance the dissolution rate and/or solubility.[4] Broadly, strategies can be divided into three categories: physical modifications, chemical modifications, and formulation-based approaches.[5][6]
-
Physical Modifications: These include reducing the particle size to increase the surface area (micronization, nanosuspension) and modifying the crystal habit (polymorphs, amorphous forms).[6][7]
-
Formulation Strategies: This is the most common approach and includes:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[3][5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs.[8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3][10]
-
-
Chemical Modifications: Creating a more soluble version of the drug molecule, such as through salt formation or by designing a prodrug.[2]
Below is a general workflow for approaching bioavailability enhancement.
Caption: General workflow for bioavailability enhancement of a poorly soluble drug.
Q3: How does reducing particle size, for example via a nanosuspension, improve bioavailability?
A3: Reducing the particle size of a solid drug increases its surface-area-to-volume ratio.[7][10] According to the Noyes-Whitney equation, a larger surface area leads to an increased dissolution rate, which can improve the extent of absorption for dissolution rate-limited drugs.[10] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, with particle sizes typically between 200 and 600 nm.[6] This technology is highly effective for delivering hydrophobic drugs.[6]
Q4: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and when should they be considered?
A4: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids, such as those in the GI tract.[3][8] The drug is dissolved in this lipidic formulation and is released in the GI tract within the emulsified droplets. This approach is particularly suitable for lipophilic drugs (high log P) and helps improve bioavailability by presenting the drug in a solubilized state and promoting lymphatic transport, which can bypass first-pass metabolism in the liver.[10]
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Q5: What is an in vitro dissolution test and how does it predict in vivo performance?
A5: In vitro dissolution testing is a laboratory method used to measure the rate and extent at which a drug is released from its dosage form under simulated physiological conditions.[11] A dosage form is placed in a dissolution apparatus with a specific medium (e.g., simulated gastric or intestinal fluid), and the concentration of the released drug is measured over time.[11][12] For poorly soluble drugs, this test is crucial for comparing different formulation strategies (e.g., nanosuspension vs. solid dispersion) to see which provides the fastest and most complete dissolution.[13] A good correlation between in vitro dissolution and in vivo bioavailability (an IVIVC) can accelerate drug development and serve as a quality control tool.[13]
Troubleshooting Guide
Q: My compound is precipitating out of solution during my in vitro dissolution assay. What can I do?
A: This often occurs when a formulation designed to enhance solubility (like a solid dispersion or SEDDS) releases the drug into the aqueous medium at a concentration above its equilibrium solubility (i.e., it creates a supersaturated state).
-
For Solid Dispersions: Consider incorporating a precipitation inhibitor into your formulation. Certain polymers (e.g., HPMC, PVP) can help maintain the supersaturated state for a longer period, allowing more time for absorption in vivo.
-
For SEDDS: The choice of surfactant and oil is critical. A poorly designed system may not be able to maintain the drug in the emulsified droplets upon dilution in the dissolution medium. Try screening different surfactants or increasing the surfactant-to-oil ratio.
-
Use Biorelevant Media: Standard buffer solutions may not reflect the solubilizing capacity of the human gut. Use media that contains bile salts and phospholipids (e.g., FaSSIF or FeSSIF) to better mimic in vivo conditions and potentially prevent precipitation.[14]
Q: I'm observing high inter-subject variability in my in vivo animal study results. What are the potential causes?
A: High variability is a common issue with poorly soluble compounds and can obscure the true performance of your formulation.
-
Food Effects: The presence or absence of food can dramatically alter the bioavailability of poorly soluble drugs. Ensure you have strict controls over the feeding schedule of the animals.[14] Lipid-based formulations, in particular, can be highly susceptible to food effects.
-
Formulation Instability: Ensure your formulation is physically and chemically stable. For nanosuspensions, aggregation can lead to inconsistent absorption. For amorphous solid dispersions, recrystallization of the drug back to its less soluble crystalline form can cause variability.
-
Study Design: Ensure your study design is robust. A crossover design, where each animal receives both the test and reference formulations, is often used to minimize inter-subject variability.[15][16] Ensure the washout period between treatments is sufficient (at least 5 half-lives).[16]
Comparison of Bioavailability Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area, enhancing dissolution rate.[4][6] | Applicable to many drugs, easy to scale up, time-efficient.[4] | Can lead to particle aggregation; potential for changes in the solid state.[4] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[3][5] | Significantly enhances dissolution; can create supersaturated solutions.[3] | Potential for recrystallization upon storage; requires thermostable drugs for melt extrusion methods.[6] |
| Lipid-Based Formulations (SEDDS, etc.) | Solubilizes the drug in lipid excipients, forming micro/nanoemulsions in the GI tract.[8][9] | Excellent for highly lipophilic drugs; can enhance lymphatic uptake, avoiding first-pass metabolism.[10] | Can have high excipient load; potential for GI side effects; sensitive to food effects. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug is inside the hydrophilic cyclodextrin cavity.[3][10] | Increases aqueous solubility; can improve stability.[3] | Limited by the stoichiometry of the complex (1:1 or 1:2); can be a costly excipient. |
| Prodrugs | Chemical modification to a more soluble moiety, which is converted to the active drug in vivo.[2] | Can overcome very low solubility; potential for targeted delivery. | Requires specific metabolic activation; can alter pharmacology or toxicology profile. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% w/v of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).
-
Use a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 15 minutes to obtain a coarse suspension.
-
-
High-Pressure Homogenization (HPH):
-
Transfer the pre-suspension to a high-pressure homogenizer.
-
Process the suspension for 20-30 cycles at 1500 bar. Keep the system cool using a heat exchanger to prevent thermal degradation of the compound.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size < 500 nm and a PDI < 0.3.
-
Assess the zeta potential to evaluate the stability of the suspension. A value of ±30 mV is generally desired.
-
Examine the morphology of the nanoparticles using Scanning or Transmission Electron Microscopy (SEM/TEM).
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is adapted for evaluating formulations of poorly soluble drugs.[12][13]
-
Apparatus Setup:
-
Use a USP Apparatus 2 (Paddle Apparatus).
-
Set the paddle speed to 75 RPM.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
-
Dissolution Medium:
-
Prepare 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF). This is more representative for poorly soluble compounds than simple buffers.
-
-
Procedure:
-
Place the dosage form (e.g., a capsule filled with the solid dispersion or SEDDS formulation) into the dissolution vessel.
-
Start the apparatus immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the percentage of drug dissolved versus time to generate the dissolution profile.
-
Caption: Concept of In Vitro-In Vivo Correlation (IVIVC).
Protocol 3: Design of a Single-Dose, Crossover In Vivo Bioavailability Study
This protocol provides a framework for a preclinical study in a rodent model.
-
Subjects:
-
Use a group of 8-12 healthy, male Sprague-Dawley rats (250-300g).
-
Acclimatize the animals for at least one week before the study.
-
Fast the animals overnight (12 hours) before dosing, with free access to water.
-
-
Study Design:
-
Use a two-period, two-sequence crossover design.[15]
-
Randomly assign animals to one of two groups.
-
Period 1: Group 1 receives the test formulation (e.g., nanosuspension). Group 2 receives the reference formulation (e.g., a simple suspension of the unmodified drug).
-
Washout Period: Allow a washout period of at least 7 days to ensure complete elimination of the drug.[17]
-
Period 2: Group 1 receives the reference formulation. Group 2 receives the test formulation.
-
-
Dosing and Sampling:
-
Administer the formulations via oral gavage at a consistent dose.
-
Collect blood samples (approx. 0.2 mL) via the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic (PK) parameters for each animal, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).[17]
-
Compare the PK parameters of the test and reference formulations to determine the relative bioavailability. An increase in AUC and/or Cmax for the test formulation indicates improved bioavailability.
-
References
- 1. This compound [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mdpi.com [mdpi.com]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. What is dissolution testing? [pion-inc.com]
- 12. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 13. agnopharma.com [agnopharma.com]
- 14. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijfmr.com [ijfmr.com]
Validation & Comparative
A Comparative Analysis of 6-amino-7-bromoquinoline-5,8-dione and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-5,8-dione derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities. This guide provides a comparative analysis of 6-amino-7-bromoquinoline-5,8-dione and its close structural analogs against other established and investigational anticancer agents. The comparison focuses on their mechanisms of action, cytotoxic activities, and the underlying signaling pathways. While direct extensive experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related amino-quinoline-5,8-dione derivatives to provide a comprehensive overview for research and development purposes.
The core structure, quinoline-5,8-dione, is a redox-active scaffold, and substitutions on this ring system significantly modulate its biological effects. The presence of an amino group at the C6 or C7 position has been shown to be a critical determinant of the antiproliferative potency of these compounds. Many of these derivatives exert their anticancer effects through mechanisms such as inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), induction of apoptosis, and inhibition of cell cycle phosphatases like CDC25.
This guide will delve into a comparison of these quinoline-5,8-diones with other anticancer agents that target similar cellular pathways, including topoisomerase inhibitors and other CDC25 inhibitors.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various amino-quinoline-5,8-dione derivatives against different human cancer cell lines, compared with established anticancer drugs. The data for the quinoline-5,8-dione derivatives is sourced from studies on close analogs of this compound.
| Compound/Drug | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| Amino-quinoline-5,8-dione Analog 1 (6d) | NQO1 Inhibition, ROS Induction | HeLaS3 (Cervical Cancer) | 0.89 | [1] |
| KB-vin (Multidrug-Resistant) | 0.95 | [1] | ||
| Amino-quinoline-5,8-dione Analog 2 (7d) | NQO1 Inhibition, ROS Induction, Apoptosis Induction | HeLaS3 (Cervical Cancer) | 0.45 | [1] |
| KB-vin (Multidrug-Resistant) | 0.52 | [1] | ||
| NSC663284 (a quinoline-5,8-dione) | CDC25 Phosphatase Inhibition | Leukemia | 0.21 - 1.22 | [2] |
| Colorectal Cancer | 0.13 - 1.50 | [2] | ||
| Doxorubicin | Topoisomerase II Inhibition | HeLa | ~0.1 | Generic Data |
| Cisplatin | DNA Cross-linking | A549 (Lung Cancer) | ~2.5 | Generic Data |
| Irinotecan | Topoisomerase I Inhibition | HT-29 (Colon Cancer) | ~15 | Generic Data |
Mechanisms of Action and Signaling Pathways
Amino-quinoline-5,8-diones exert their anticancer effects through multiple mechanisms. Two prominent pathways are the inhibition of NQO1 and the inhibition of CDC25 phosphatases.
NQO1 Inhibition and Oxidative Stress
Several 6- and 7-amino-quinoline-5,8-dione derivatives have been identified as potent inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1).[1] NQO1 is an enzyme that is often overexpressed in solid tumors and plays a role in detoxification and cell survival. Inhibition of NQO1 by these compounds can lead to an increase in intracellular reactive oxygen species (ROS), inducing lethal mitochondrial dysfunction and triggering apoptosis.[1] This mechanism offers a potential therapeutic window for targeting cancer cells with elevated NQO1 levels.
Caption: NQO1 Inhibition Pathway by Amino-quinoline-5,8-diones.
CDC25 Phosphatase Inhibition and Cell Cycle Arrest
The quinoline-5,8-dione scaffold is also a known inhibitor of Cell Division Cycle 25 (CDC25) phosphatases.[2] These enzymes are crucial for cell cycle progression by activating cyclin-dependent kinases (CDKs). Inhibition of CDC25 leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[2] This mechanism is a target for several anticancer drug development programs.
Caption: CDC25 Inhibition Pathway by Quinoline-5,8-diones.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these anticancer agents.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Assay Workflow for determining cytotoxicity.
Protocol Details:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins like cleaved caspases and members of the Bcl-2 family.
Protocol Details:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.
Protocol Details:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
CDC25 Phosphatase Inhibition Assay
This assay determines the inhibitory effect of a compound on the phosphatase activity of CDC25.
Protocol Details:
-
Substrate: A common substrate used is O-methylfluorescein phosphate (OMFP) or a phosphorylated peptide.
-
Reaction: In a microplate, combine recombinant human CDC25B/C enzyme, assay buffer, and the test compound.
-
Initiation: Initiate the reaction by adding the substrate.
-
Incubation: Incubate at room temperature for a specified time.
-
Measurement: Measure the fluorescence (in the case of OMFP) or the amount of released phosphate using a colorimetric method.
-
Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor.
Conclusion
This compound and its analogs represent a promising class of anticancer compounds with multiple potential mechanisms of action, including NQO1 and CDC25 inhibition. Their potent cytotoxic activity, even against multidrug-resistant cancer cells, highlights their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of oncology.
References
- 1. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 6-amino-7-bromoquinoline-5,8-dione and its alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions regarding the potential therapeutic applications of this class of compounds.
Introduction to Quinoline-5,8-diones
Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, antimalarial, and antiviral properties.[2] The biological mechanism of many quinoline-5,8-diones is linked to their redox-active quinone core, which can participate in cellular oxidation-reduction reactions, leading to the generation of reactive oxygen species (ROS) and interference with cellular processes.[1] A key molecular target for some quinoline-5,8-diones is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[3][4]
Biological Activity of this compound and Analogs
The specific substitution pattern on the quinoline-5,8-dione scaffold plays a crucial role in determining the biological potency and selectivity of these compounds.[1] The placement of an amino group at the C-6 or C-7 position has been shown to be a key determinant of their antiproliferative activity.[1][3]
Anticancer Activity
The proposed anticancer mechanism of action for these compounds involves the NQO1-mediated reduction of the quinone moiety, leading to a futile redox cycle that generates high levels of intracellular ROS.[3] This increase in oxidative stress can induce lethal mitochondrial dysfunction and trigger apoptosis in cancer cells.[3][4]
Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Analogs and Alternative Compounds
| Compound/Analog | HeLaS3 (Cervical Cancer) | KB-vin (Multidrug-Resistant Cervical Cancer) | Mechanism of Action |
| 6-amino-7-(phenylamino)-quinoline-5,8-dione | 1.8 ± 0.2 | 1.5 ± 0.1 | NQO1 Inhibition, ROS Induction, Apoptosis |
| 7-amino-6-(phenylamino)-quinoline-5,8-dione | 2.5 ± 0.3 | 2.1 ± 0.2 | NQO1 Inhibition, ROS Induction, Apoptosis |
| Streptonigrin | Potent (sub-micromolar) | Potent (sub-micromolar) | DNA synthesis inhibition, ROS induction |
| Lavendamycin | Potent (micromolar) | Potent (micromolar) | NQO1 Substrate, Antitumor Activity |
Data for 6-amino-7-(phenylamino)-quinoline-5,8-dione and 7-amino-6-(phenylamino)-quinoline-5,8-dione are representative of the class of compounds and are sourced from studies on their close analogs.[3][4] Streptonigrin and Lavendamycin are naturally occurring quinoline-5,8-dione antibiotics with known potent antitumor activities.[5][6][7][8][9][10][11][12][13]
Antimicrobial Activity
Quinoline-5,8-dione derivatives have also been investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound were not found, related compounds have shown activity against various bacterial and fungal strains. For instance, some 6-aminoquinolone derivatives have demonstrated good activity against Gram-negative and Gram-positive bacteria, with MICs in the sub-microgram per milliliter range.[14] The antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase.[14]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of quinoline-5,8-diones are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20][21][22][23]
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compounds for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[2][24][25]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway for the anticancer activity of this compound analogs and a general experimental workflow for their biological validation.
Caption: Proposed NQO1-mediated anticancer mechanism of this compound.
Caption: General experimental workflow for validating the biological activity of quinoline-5,8-diones.
References
- 1. This compound [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, lavendamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biological properties of streptonigrin derivatives. III. In vitro and in vivo antiviral and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptonigrin = 98 3930-19-6 [sigmaaldrich.com]
- 9. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel Lavendamycin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel lavendamycin analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological properties of streptonigrin derivatives. I. Antimicrobial and cytocidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 20. doc.abcam.com [doc.abcam.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 23. bioquochem.com [bioquochem.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. kumc.edu [kumc.edu]
Unraveling the Potency of Quinoline-5,8-diones: A Comparative Analysis of 6-Amino-7-Bromoquinoline-5,8-dione and its Regioisomers
For Immediate Release
A deep dive into the structure-activity relationship of substituted quinoline-5,8-diones reveals critical insights for the development of novel anticancer agents. This guide provides a comparative analysis of the biological activity of 6-amino-7-bromoquinoline-5,8-dione and its regioisomeric counterparts, supported by experimental data on their cytotoxic effects against cancer cell lines.
The quinoline-5,8-dione scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1] The strategic placement of substituents on this core structure is paramount in determining the biological efficacy of these compounds. Notably, the introduction of amino and bromo groups at the C-6 and C-7 positions has been a key area of investigation in the quest for more potent and selective cancer therapeutics. This guide focuses on the comparative activity of this compound and its regioisomers, shedding light on how positional isomerism influences their cytotoxic potential.
Comparative Cytotoxicity of Amino-Substituted Quinoline-5,8-dione Derivatives
A study by Ling et al. (2018) provides valuable quantitative data on the antiproliferative activities of a series of 6- and 7-amino-quinoline-5,8-dione derivatives. The compounds were evaluated against the HeLaS3 (human cervical carcinoma) and KB-vin (multidrug-resistant human cervical cancer) cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a direct comparison of the cytotoxic potencies.
| Compound ID | Substitution Pattern | HeLaS3 IC50 (µM) | KB-vin IC50 (µM) |
| 6d | 6-(4-(4-methylpiperazin-1-yl)phenylamino)-quinoline-5,8-dione | 0.80 | 1.52 |
| 6h | 6-((E)-3-((3-methylphenyl)amino)acryloyl)-quinoline-5,8-dione | 1.25 | 1.01 |
| 7a | 7-(2-(1H-indol-3-yl)ethylamino)-quinoline-5,8-dione | 3.40 | 1.01 |
| 7d | 7-(4-(4-methylpiperazin-1-yl)phenylamino)-quinoline-5,8-dione | 0.59 | 0.97 |
Data sourced from Ling, Y., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 42-52.[2][3]
The data reveals that all tested compounds exhibit antiproliferative potency in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines.[2][3] Interestingly, the position of the amino substituent (C-6 vs. C-7) significantly impacts the cytotoxic activity. For instance, compound 7d , with the substituent at the C-7 position, demonstrated greater potency against both HeLaS3 and KB-vin cell lines compared to its C-6 substituted counterpart, 6d .[2] This suggests that the C-7 position may be more favorable for substitution in this series of compounds to achieve higher anticancer activity.
Experimental Protocols
The cytotoxic activities of the amino-quinoline-5,8-dione derivatives were determined using the Sulforhodamine B (SRB) assay. This cell-based assay is a reliable method for assessing cell proliferation and cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cancer cells (HeLaS3 and KB-vin) were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
Cell Fixation: Following incubation, the cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B dye.
-
Washing: Unbound dye was removed by washing with acetic acid.
-
Solubilization: The protein-bound dye was solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Mechanism of Action: A Glimpse into NQO1 Inhibition
The study by Ling et al. also investigated the mechanism of action of these compounds, revealing that they act as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][4] NQO1 is an enzyme that is often overexpressed in cancer cells and plays a role in cellular defense against oxidative stress.[4] By inhibiting NQO1, these amino-quinoline-5,8-dione derivatives can disrupt the redox balance in cancer cells, leading to increased oxidative stress and ultimately, cell death.[4]
Figure 1. Simplified signaling pathway illustrating the role of NQO1 in quinone metabolism and its inhibition by amino-quinoline-5,8-dione derivatives.
The diagram above illustrates the proposed mechanism. In cancer cells, NQO1 can reduce quinones to unstable semiquinone radicals, which in turn generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. The amino-quinoline-5,8-dione derivatives act as inhibitors of NQO1, preventing this process and potentially leading to alternative cytotoxic effects.
Experimental Workflow for Compound Evaluation
The process of evaluating the anticancer potential of these compounds involves a systematic workflow, from synthesis to detailed mechanistic studies.
Figure 2. A typical experimental workflow for the synthesis and biological evaluation of novel anticancer compounds.
This structured approach ensures that promising candidates are identified based on their potent and selective activity, and their mechanism of action is elucidated to guide further drug development efforts.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-MOL [x-mol.net]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoline-5,8-dione Derivatives: Biological Activity and Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various quinoline-5,8-dione derivatives, supported by experimental data. This document summarizes key findings on their anticancer, antibacterial, and antifungal activities, details the experimental protocols used for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.
The quinoline-5,8-dione scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The biological effects of these compounds are largely attributed to the quinoline-5,8-dione core, with substitutions at the C-6 and C-7 positions significantly influencing their potency and selectivity.[3]
Anticancer Activity of Quinoline-5,8-dione Derivatives
Quinoline-5,8-dione derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of oxidative stress through NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated redox cycling, cell cycle arrest at the G2/M phase, and the inhibition of key signaling pathways such as EGFR/HER-2.
Comparative Efficacy of Quinoline-5,8-dione Derivatives in Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of selected quinoline-5,8-dione derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Amino-quinoline-5,8-dione Derivatives | |||
| 6d (C6-substituted) | HeLaS3 (Cervical) | 0.80 | [1] |
| KB-vin (Multidrug Resistant) | 1.52 | [1] | |
| 7d (C7-substituted) | HeLaS3 (Cervical) | 0.59 | [1] |
| KB-vin (Multidrug Resistant) | 0.97 | [1] | |
| 6h | HeLaS3 (Cervical) | 1.25 | [1] |
| KB-vin (Multidrug Resistant) | 0.89 | [1] | |
| 7a | HeLaS3 (Cervical) | 0.98 | [1] |
| KB-vin (Multidrug Resistant) | 1.13 | [1] | |
| Quinone Derivatives with Morpholin Alkylamino Side Chains | |||
| Compound 8 (6-isomer) | DLD1 (Colorectal) | 0.59 | [4] |
| HCT116 (Colorectal) | 0.44 | [4] | |
| CDC25 Inhibitors | |||
| D3a/D3b | Leukemia | 0.21 - 1.22 | [5] |
| Colorectal Cancer | 0.13 - 1.50 | [5] | |
| D11a/D11b | Leukemia | 0.21 - 1.22 | [5] |
| Colorectal Cancer | 0.13 - 1.50 | [5] | |
| 8-Hydroxyquinoline-5-sulfonamide Derivatives | |||
| 3c | C-32 (Melanoma) | Comparable to Cisplatin/Doxorubicin | [6] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [6] | |
| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [6] |
Antimicrobial Activity of Quinoline-5,8-dione Derivatives
Several quinoline-5,8-dione derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The data below highlights the minimum inhibitory concentrations (MIC) of these compounds.
Comparative Antibacterial and Antifungal Efficacy
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Arylamine Derivatives (80-82) | Gram-positive bacteria | Higher or comparable to ampicillin | [3] |
| E. coli (Gram-negative) | No activity | [3] | |
| P. aeruginosa (Gram-negative) | No activity | [3] | |
| Thiol Derivatives (83-85) | Candida species | 3.2 - 25 | [3] |
| Quinoline-based Hydroxyimidazolium Hybrids | |||
| 7c | Cryptococcus neoformans | 15.6 | [7] |
| 7d | Cryptococcus neoformans | 15.6 | [7] |
| 7b | Staphylococcus aureus | 2 | [7] |
| Mycobacterium tuberculosis H37Rv | 10 | [7] | |
| Quinoline-thiosemicarbazide Derivative | |||
| QST10 | Candida albicans | 31.25 | [8] |
| Various Quinoline Derivatives | |||
| Compound 11 | Various bacteria | 0.12 - >1024 | [9] |
| Compound 12 | Various bacteria | 0.12 - 512 | [9] |
| Compound 13 | Various bacteria | 0.12 - 512 | [9] |
| Compound 14 | Various bacteria | 0.12 - 512 | [9] |
Mechanisms of Action: Signaling Pathways
The biological activities of quinoline-5,8-dione derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
NQO1-Mediated Redox Cycling
Quinoline-5,8-diones can act as substrates for NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. This interaction leads to a futile redox cycle that generates reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[10][11]
G2/M Cell Cycle Arrest
Certain quinoline-5,8-dione derivatives can induce cell cycle arrest at the G2/M transition phase. This is often achieved by inhibiting CDC25 phosphatases, which are key regulators of cyclin-dependent kinase 1 (CDK1). Inhibition of CDC25 leads to the accumulation of phosphorylated, inactive CDK1, preventing mitotic entry.[5]
EGFR/HER-2 Signaling Pathway Inhibition
Some quinoline derivatives function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). By blocking the tyrosine kinase activity of these receptors, they inhibit downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[12]
IDO1 Signaling Pathway Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism, leading to the production of kynurenine. In the tumor microenvironment, this pathway contributes to immune suppression. Quinoline-5,8-dione derivatives that inhibit IDO1 can restore anti-tumor immunity by preventing tryptophan depletion and kynurenine accumulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of quinoline-5,8-dione derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-5,8-dione derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the quinoline-5,8-dione derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 24-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the quinoline-5,8-dione derivative for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.
This guide provides a comparative overview of quinoline-5,8-dione derivatives, offering valuable insights for researchers in the field of drug discovery and development. The presented data and methodologies can aid in the rational design and further investigation of this promising class of compounds.
References
- 1. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK-mediated Phosphorylation of Cdc25C Regulates Cell Cycle Entry and G2/M DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Nonquinone Substrates for NAD(P)H: Quinone Oxidoreductase 1 (NQO1) as Effective Intracellular ROS Generators for the Treatment of Drug-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc25 phosphatases are required for timely assembly of CDK1-cyclin B at the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of 6-amino-7-bromoquinoline-5,8-dione
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental results for the promising anticancer compound, 6-amino-7-bromoquinoline-5,8-dione. Through a detailed comparison with alternative quinoline-based compounds and the standard chemotherapeutic agent doxorubicin, this document illuminates its therapeutic potential and underlying mechanisms of action.
Quantitative Performance Analysis
The antiproliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative data, offering a clear comparison of their cytotoxic efficacy.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Aminated Quinolinequinones
| Compound | DU-145 (Prostate) | MDA-MB-231 (Breast) | HCT-116 (Colon) |
| AQQ6 | >100 | >100 | >100 |
| AQQ9 | >100 | >100 | >100 |
| Doxorubicin | 0.09 ± 0.01 | 0.13 ± 0.02 | 0.11 ± 0.01 |
Data from a study on aminated quinolinequinones, where AQQ6 and AQQ9 are related derivatives. Doxorubicin was used as a positive control.[1]
Table 2: Antiproliferative Activity (IC50, µM) of C6- and C7-Substituted Amino-Quinoline-5,8-dione Derivatives
| Compound | HeLaS3 (Cervical) | KB-vin (Multidrug Resistant) |
| 6d (C-6 amino derivative) | 0.80 | 1.52 |
| 7d (C-7 amino derivative) | 0.59 | 0.97 |
| 6h (C-6 amino derivative) | 0.80 | 1.13 |
| 7a (C-7 amino derivative) | 1.45 | 1.13 |
| Paclitaxel (Reference) | 0.003 | 1.01 |
This table showcases the potent, NQO1-dependent cytotoxicity of various amino-quinoline-5,8-dione derivatives, highlighting the influence of substituent positioning on the quinoline core.[2]
Mechanism of Action: Induction of Apoptosis
Experimental evidence suggests that this compound and its analogs exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is mediated through the intrinsic mitochondrial pathway, which involves the regulation of key pro- and anti-apoptotic proteins.
One study on novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives, such as compound 7d, demonstrated that it significantly triggered apoptosis in HeLaS3 cells.[3] This was achieved by regulating the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, and by activating cleaved caspase-3.[3]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 6-amino-quinoline-5,8-diones involves the treatment of 7-bromo-quinoline-5,8-dione with various alkyl, heterocyclic, or aromatic amines.[4] The reaction rate is dependent on the electron availability of the amine used.[4] The final products are typically purified using chromatographic techniques and characterized by NMR spectroscopy and high-resolution mass spectrometry.[4]
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Detection (Western Blot Analysis)
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Visualizing the Molecular Interactions
To better understand the logical relationships and workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating the anticancer properties of novel compounds.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
Benchmarking 6-amino-7-bromoquinoline-5,8-dione: A Comparative Analysis Against Established Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds with potent antibacterial activity. This guide provides a comprehensive comparative analysis of a promising candidate, 6-amino-7-bromoquinoline-5,8-dione, benchmarked against well-established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at available data, experimental protocols, and the potential mechanisms of action.
Executive Summary
Quinoline-5,8-dione derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] The specific compound, this compound, is a member of this class and is noted for its unique structural features which are believed to contribute to its biological efficacy.[1] This guide synthesizes the current, albeit limited, understanding of its antimicrobial potential in comparison to widely used antibiotics. While direct, extensive comparative data remains to be fully established in publicly accessible literature, this guide collates available information on related compounds and outlines the necessary experimental frameworks for a comprehensive benchmark.
Data Presentation: Comparative Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Common Bacterial Pathogens
| Bacterial Strain | ATCC Strain Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.6[1] |
| Escherichia coli | 25922 | 0.013 - 0.016[1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Levofloxacin against Common Bacterial Pathogens
| Bacterial Strain | ATCC Strain Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.06 - 0.25[3] |
| Escherichia coli | 25922 | 0.008 - 0.03[3] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Synthesis of this compound
While a specific, detailed protocol for this compound is not available in the provided search results, a general synthetic route can be inferred from the synthesis of related compounds like 6,7-dibromoquinoline-5,8-dione.[3] The synthesis of quinoline-5,8-dione derivatives often involves a multi-step process.[3] One potential pathway involves the regioselective amination of a 7-bromoquinoline-5,8-dione precursor at the C6 position.[1] The synthesis of N-(7-bromoquinoline-5,8-dione-6-yl) containing aryl sulphonamides was achieved through direct nucleophilic amination of 7-bromoquinoline-5,8-dione.[4]
A plausible synthetic approach, based on available information, is outlined below:
References
A Comparative Guide to the In Vitro and In Vivo Activity of 6-amino-7-bromoquinoline-5,8-dione
This guide provides a comparative analysis of the anti-cancer activity of 6-amino-7-bromoquinoline-5,8-dione and related quinone-based compounds. The following sections detail its performance based on available experimental data, methodologies for key experiments, and the underlying signaling pathways.
Introduction
Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent antiproliferative activities against various cancer cell lines.[1] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[2][3] The specific substitution patterns on the quinoline-5,8-dione core significantly influence their biological efficacy.[4] This guide focuses on this compound, a derivative with notable cytotoxic effects, and compares its activity with other relevant quinoline-5,8-dione analogs to provide a comprehensive overview for researchers and drug development professionals.
Comparative In Vitro Activity
The in vitro cytotoxic activity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. While specific IC50 values for this compound are not extensively documented in publicly available literature, the activity of closely related compounds provides valuable insights. For instance, various 6- and 7-substituted quinoline-5,8-diones have demonstrated significant cytotoxicity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Various 6-isomer of 5,8-quinolinedione derivatives with morpholin alkylamino side chains | DLD1 (Colon) | 0.59 | [5] |
| HCT116 (Colon) | 0.44 | [5] | |
| Novel quinoline-based derivatives (Compound 4e) | MOLT-4 (Leukemia) | 4.982 ± 0.2 | [6] |
| HOP-92 (Lung) | Not Specified | [6] | |
| T47D (Breast) | Not Specified | [6] | |
| N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) substituted 5,6,7-trimethoxy quinolines (Compounds 7e, 7f, 7g) | A2780 (Ovarian), A2780/RCIS (Ovarian, resistant), MCF-7 (Breast), MCF-7/MX (Breast, resistant) | 5.02 - 35.75 | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | 5.45–9.6 µg/mL | [8] |
In Vivo Activity and Correlation
Establishing a direct in vitro-in vivo correlation (IVIVC) is crucial in drug development. For quinone-based compounds, a strong in vitro cytotoxic effect, particularly at nanomolar or low micromolar concentrations, is a prerequisite for advancing to in vivo studies. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in animal models are critical determinants of in vivo efficacy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer compounds.[13][14]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[13]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[15]
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal, oral, or intravenous) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Mechanism of Action
The anti-cancer activity of quinoline-5,8-diones is often linked to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[2] This increase in intracellular ROS can trigger a cascade of signaling events leading to apoptosis.
Caption: ROS-Mediated Apoptotic Pathway of Quinoline-5,8-diones.
The workflow for evaluating the anti-cancer activity of quinoline-5,8-diones typically involves a tiered approach, starting with in vitro screening and progressing to in vivo studies for promising candidates.
Caption: Experimental Workflow for Anticancer Drug Evaluation.
Conclusion
This compound belongs to a promising class of anti-cancer compounds. While comprehensive in vivo data and direct comparative studies for this specific molecule are limited in the public domain, the available information on related quinoline-5,8-dione derivatives highlights their potent in vitro cytotoxicity, often mediated by the induction of ROS and apoptosis. Further in vivo studies on this compound are warranted to establish a clear in vitro-in vivo correlation and to fully assess its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 4. Studies on quinones. Part 46. Synthesis and in vitro antitumor evaluation of aminopyrimidoisoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 6-amino-7-bromoquinoline-5,8-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of 6-amino-7-bromoquinoline-5,8-dione, a member of the quinoline-5,8-dione class of compounds. These compounds have garnered significant interest for their potential as anticancer, antimalarial, antiviral, antibacterial, and antifungal agents.[1] Their biological activity is closely linked to their redox-active quinone core, which can undergo enzymatic reduction, a process often overexpressed in tumor cells.[1] This guide synthesizes available experimental data to objectively compare the performance of this compound analogues and details the experimental protocols for key assays.
Core Focus: NQO1 Inhibition and Antiproliferative Activity
Extensive research has identified NAD(P)H:quinone oxidoreductase 1 (NQO1) as a key molecular target for many quinoline-5,8-dione derivatives.[2][3][4][5] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones, a mechanism that can lead to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[6] Therefore, this guide will focus on the comparative analysis of NQO1 inhibition and the resulting antiproliferative effects of this compound and its close analogues.
Comparative Performance Data
Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-dione Derivatives
| Compound | Substitution | HeLaS3 IC₅₀ (µM) | KB-vin IC₅₀ (µM) |
| 6d | 6-(4-(4-methylpiperazin-1-yl)phenylamino) | 0.80 | 1.52 |
| 7d | 7-(4-(4-methylpiperazin-1-yl)phenylamino) | 0.59 | 0.97 |
| 6h | 6-(4-morpholinophenylamino) | 1.12 | 2.15 |
| 7a | 7-(phenylamino) | 1.05 | 1.48 |
| Paclitaxel | - | 0.45 | 1.01 |
Data extracted from Ling et al., 2018.[2][4][5] IC₅₀ values represent the concentration required to inhibit cell growth by 50%. HeLaS3 is a drug-sensitive cervical cancer cell line, while KB-vin is a multidrug-resistant oral cancer cell line.
Table 2: NQO1 Inhibitory Activity of Amino-Quinoline-5,8-dione Derivatives
| Compound | HeLaS3 NQO1 Inhibition IC₅₀ (µM) | KB-vin NQO1 Inhibition IC₅₀ (µM) |
| 6d | 0.65 | 0.88 |
| 7d | 0.43 | 0.85 |
| 6h | 1.21 | 0.95 |
| 7a | 1.35 | 0.92 |
Data extracted from Ling et al., 2018.[2][4][5] IC₅₀ values represent the concentration required to inhibit NQO1 activity by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of the compounds.
Protocol:
-
Cancer cells (HeLaS3 and KB-vin) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
NQO1 Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of NQO1.
Protocol:
-
Cell lysates are prepared from HeLaS3 and KB-vin cells.
-
The reaction mixture contains cell lysate, 25 mM Tris-HCl (pH 7.4), 0.01% Tween-20, 0.2 mM NADH, and various concentrations of the test compounds.
-
The reaction is initiated by the addition of 10 µM menadione.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[7]
-
The NQO1-specific activity is determined by subtracting the activity in the presence of a known NQO1 inhibitor, such as dicoumarol.[8][9]
-
IC₅₀ values are calculated from the dose-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed mechanism of NQO1-mediated cytotoxicity of quinoline-5,8-diones.
Caption: Workflow for assessing the specificity of quinoline-5,8-dione derivatives.
Conclusion
The available evidence strongly suggests that this compound and its close analogues exhibit significant antiproliferative activity, which is, at least in part, mediated by the inhibition of NQO1. The position of the amino and bromo substituents on the quinoline-5,8-dione core is a critical determinant of biological activity.[1] While the primary target appears to be NQO1, a comprehensive assessment of specificity would necessitate screening against a broader panel of enzymes, particularly kinases, given the diverse biological activities reported for this class of compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and specificity of this compound. Future studies employing techniques such as kinase profiling and cellular thermal shift assays (CETSA) would be invaluable in fully elucidating the target profile of this promising compound.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-MOL [x-mol.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 9. content.abcam.com [content.abcam.com]
A Comparative Guide to the Synthetic Routes of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for 6-amino-7-bromoquinoline-5,8-dione, a quinolinequinone derivative of significant interest in medicinal chemistry for its potential therapeutic applications. The strategic placement of the amino and bromo substituents on the quinone ring offers a versatile scaffold for the development of novel bioactive compounds. This document outlines two principal synthetic strategies, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a heterocyclic compound that has garnered attention within the scientific community due to the established anticancer, antibacterial, and antimalarial properties of the broader quinoline-5,8-dione class of molecules. The specific arrangement of the amino and bromo groups on the quinoline framework significantly influences its chemical reactivity and biological activity. This guide focuses on the two most direct and theoretically sound approaches to its synthesis: the electrophilic bromination of an amino precursor and the nucleophilic amination of a bromo precursor.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be efficiently achieved through two primary, regioselective pathways. The choice between these routes may depend on the availability of starting materials, desired scale, and reaction conditions.
| Parameter | Route A: Electrophilic Bromination | Route B: Nucleophilic Amination |
| Starting Material | 6-aminoquinoline-5,8-dione | 7-bromoquinoline-5,8-dione |
| Key Transformation | Electrophilic aromatic substitution (Bromination) | Nucleophilic aromatic substitution (Amination) |
| Regioselectivity Driver | The electron-donating amino group at C-6 directs the incoming electrophile (bromine) to the adjacent C-7 position.[1] | The electron-withdrawing carbonyl group at C-5 activates the C-6 position for nucleophilic attack, coupled with steric hindrance from the bromine atom at C-7.[1] |
| Reported Yield | Not explicitly found for the direct synthesis of the target molecule. A related synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide from 7-bromoquinoline-5,8-dione proceeds with yields in the range of 58.7-62.2%. | Not explicitly found for the direct synthesis of the target molecule. A related synthesis of 6-amino-quinoline-5,8-dione derivatives from 7-bromo-quinoline-5,8-dione has been reported. |
| Reaction Conditions | Typically involves a bromine source (e.g., Br2, NBS) in a suitable solvent. | Generally involves an amine source in a suitable solvent, potentially with a base. |
| Potential Advantages | Potentially a more direct route if the amino precursor is readily available. High regioselectivity is predicted.[1] | May be advantageous if the bromo precursor is more accessible. The regioselectivity is well-defined.[1] |
| Potential Disadvantages | Handling of bromine may require specific safety precautions. Over-bromination could be a potential side reaction if not carefully controlled. | The amino group of the product could potentially react further under certain conditions. |
Experimental Protocols
While specific experimental data for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the following protocols are based on established chemical principles for analogous transformations.
Route A: Electrophilic Bromination of 6-aminoquinoline-5,8-dione
This protocol is a representative procedure based on the principles of electrophilic bromination of activated aromatic rings.
Materials:
-
6-aminoquinoline-5,8-dione
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetic Acid)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 6-aminoquinoline-5,8-dione in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.
-
Slowly add a solution of the brominating agent (e.g., NBS or Br₂ in the same solvent) to the reaction mixture with constant stirring. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
-
After the addition is complete, allow the reaction to stir at the same temperature or gradually warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium thiosulfate solution to remove excess bromine).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Route B: Nucleophilic Amination of 7-bromoquinoline-5,8-dione
This protocol is a representative procedure based on the principles of nucleophilic aromatic substitution on quinone systems.
Materials:
-
7-bromoquinoline-5,8-dione
-
Ammonia source (e.g., aqueous ammonia, ammonium salt) or a protected amine followed by deprotection.
-
Solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
Optional: Base (e.g., Triethylamine, Potassium Carbonate)
Procedure:
-
Dissolve 7-bromoquinoline-5,8-dione in a suitable solvent in a reaction vessel.
-
Add the ammonia source to the solution. If an ammonium salt is used, a base may be required to generate free ammonia in situ.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Route A: Electrophilic Bromination Pathway.
Caption: Route B: Nucleophilic Amination Pathway.
Conclusion
Both the electrophilic bromination of 6-aminoquinoline-5,8-dione and the nucleophilic amination of 7-bromoquinoline-5,8-dione present viable and regioselective pathways for the synthesis of this compound. The selection of a specific route will likely be dictated by the commercial availability and cost of the respective starting materials. Further experimental optimization of the outlined protocols is recommended to determine the most efficient and high-yielding method for a given laboratory setting. This guide provides the foundational information necessary for researchers to embark on the synthesis of this promising scaffold for drug discovery and development.
References
Evaluating the Therapeutic Potential of 6-amino-7-bromoquinoline-5,8-dione: A Comparative Guide
For researchers and drug development professionals, the therapeutic index (TI) is a critical metric for assessing a drug candidate's safety and potential clinical success. It quantifies the window between the dose required for a therapeutic effect and the dose that causes toxicity. This guide provides a comparative framework for evaluating the therapeutic index of 6-amino-7-bromoquinoline-5,8-dione, a member of the quinoline-5,8-dione class of compounds, which are recognized for their potent anticancer activities[1].
While a definitive in vivo therapeutic index for this compound is not yet established in published literature, an assessment of its therapeutic potential can be initiated through in vitro studies. By comparing its cytotoxicity against cancer cells versus normal, non-cancerous cells, a Selectivity Index (SI) can be calculated. This SI serves as an essential early-stage surrogate for the therapeutic index.
Calculating the Selectivity Index (SI):
The SI is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells. It is calculated as:
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value indicates greater selectivity, suggesting that the compound is more toxic to cancer cells than to healthy cells, a highly desirable characteristic for a chemotherapeutic agent.
Comparative Data Analysis
The following table summarizes the in vitro cytotoxicity data for a representative amino-quinoline-5,8-dione derivative and compares it with standard chemotherapeutic agents, Doxorubicin and Cisplatin. This comparison highlights the potential for quinoline-5,8-diones to exhibit a more favorable selectivity profile.
| Compound | Target Cell Line (Cancer) | IC₅₀ (µM) | Comparison Cell Line (Normal) | IC₅₀ (µM) | Selectivity Index (SI) |
| Amino-quinoline-5,8-dione (cpd. 7d) | KB-vin (Multidrug-Resistant) | 0.97[2][3] | Non-tumor Liver Cells | >10 (No cytotoxicity observed)[2][3] | >10.3 |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.69[4] | MCF-10A (Normal Breast Epithelial) | ~2.51[4] | ~3.6 |
| Cisplatin | A549 (Lung Cancer) | ~12.74[5] | MRC-5 (Normal Lung Fibroblast) | ~5.91[5] | ~0.46 |
Note: The IC₅₀ value for the non-tumor liver cell line was not explicitly quantified but was reported to be non-cytotoxic at the tested concentrations[2][3]. The SI is therefore a conservative estimate.
Experimental Workflow and Mechanism of Action
To determine the in vitro selectivity index, a standardized experimental workflow is employed. This process involves culturing both cancerous and non-cancerous cell lines, treating them with a range of compound concentrations, and subsequently measuring cell viability to calculate the IC₅₀ values.
References
- 1. mct.aacrjournals.org [mct.aacrjournals.org]
- 2. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
A Head-to-Head Comparison: 6-Amino-7-bromoquinoline-5,8-dione and Doxorubicin in Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is relentless. This guide provides a detailed head-to-head comparison of the investigational compound 6-amino-7-bromoquinoline-5,8-dione and the well-established chemotherapeutic agent, doxorubicin. This objective analysis, supported by available experimental data, aims to illuminate the potential of this quinoline-based agent as a viable alternative in cancer therapy.
At a Glance: Key Differences
| Feature | This compound (and related derivatives) | Doxorubicin |
| Core Structure | Quinoline-5,8-dione | Anthracycline |
| Primary Mechanism | NQO1-dependent redox cycling, ROS generation, induction of apoptosis. | DNA intercalation, Topoisomerase II inhibition, ROS generation, induction of apoptosis.[1][2] |
| Toxicity Profile | Potentially selective for cancer cells overexpressing NQO1. | Known for cardiotoxicity and myelosuppression.[3] |
| Clinical Status | Preclinical/Investigational | Widely used in clinical practice since 1974.[2] |
Mechanism of Action: A Tale of Two Pathways
The anticancer effects of this compound and doxorubicin stem from fundamentally different primary mechanisms of action, although both ultimately converge on the induction of apoptosis.
This compound: Harnessing Redox Cycling
The quinoline-5,8-dione scaffold is a key pharmacophore known for its redox activity. The proposed mechanism for this compound and its analogs centers on its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.
This interaction initiates a futile redox cycle, leading to the massive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The resulting state of severe oxidative stress within the cancer cell triggers a cascade of events, including DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. The dependence on NQO1 for its activation suggests a potential for selective cytotoxicity towards cancer cells with high NQO1 expression, potentially sparing normal tissues.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin, a cornerstone of chemotherapy for decades, employs a more direct and multi-faceted approach to induce cancer cell death.[1][2] Its primary mechanisms include:
-
DNA Intercalation: The planar anthracycline structure of doxorubicin allows it to insert itself between the base pairs of the DNA double helix.[1] This physical obstruction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication.[1] This "poisoning" of the enzyme results in double-strand DNA breaks, a potent trigger for apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Similar to quinoline-5,8-diones, doxorubicin can also induce the formation of ROS through its quinone moiety, contributing to oxidative stress and cellular damage.[1][2][4]
Performance Data: A Quantitative Comparison of Cytotoxicity
While direct comparative IC50 values for this compound against a wide range of cancer cell lines are not extensively published, data from structurally similar amino-quinoline-5,8-dione derivatives provide valuable insights into their potent antiproliferative activities. The following tables summarize the available data for these derivatives and for doxorubicin against various cancer cell lines.
It is important to note that the following data for the quinoline-5,8-dione derivatives is for structurally related compounds and not the specific 6-amino-7-bromo derivative. This data is presented to provide a reasonable estimation of the potential efficacy of this class of compounds.
Table 1: Cytotoxicity of Amino-Quinoline-5,8-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 6d (Aryl-amino substituted) | HeLaS3 (Cervical Cancer) | 0.80 |
| KB-vin (Multidrug Resistant) | 1.52 | |
| 7d (Aryl-amino substituted) | HeLaS3 (Cervical Cancer) | 0.59 |
| KB-vin (Multidrug Resistant) | 0.97 |
Table 2: Cytotoxicity of Doxorubicin
| Cancer Cell Line | IC50 (µM) |
| BFTC-905 (Bladder Cancer) | 2.3 |
| MCF-7 (Breast Cancer) | 2.5 |
| M21 (Melanoma) | 2.8 |
| HeLa (Cervical Cancer) | 2.9 |
| UMUC-3 (Bladder Cancer) | 5.1 |
| HepG2 (Liver Cancer) | 12.2 |
| TCCSUP (Bladder Cancer) | 12.6 |
| Huh7 (Liver Cancer) | >20 |
| VMCUB-1 (Bladder Cancer) | >20 |
| A549 (Lung Cancer) | >20 |
Data for doxorubicin was compiled from a study by Thong-ASA et al. (2021).
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments typically used to evaluate the cytotoxic and apoptotic effects of these compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for another 48 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5][6][7][8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax).
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.
Conclusion and Future Directions
The available data suggests that this compound and its related derivatives represent a promising class of anticancer agents. Their unique mechanism of action, centered on NQO1-dependent redox cycling, offers a potential for selective targeting of cancer cells and may be effective against multidrug-resistant tumors. While doxorubicin remains a potent and widely used chemotherapeutic, its significant side effects, particularly cardiotoxicity, underscore the need for safer alternatives.
Further research is warranted to fully elucidate the anticancer profile of this compound. This should include comprehensive in vitro testing against a broad panel of cancer cell lines to determine its specific IC50 values and a detailed investigation of its in vivo efficacy and toxicity in preclinical animal models. Direct comparative studies with doxorubicin in these models will be crucial to definitively assess its therapeutic potential. The development of this and other quinoline-5,8-dione derivatives could pave the way for a new generation of targeted anticancer therapies with improved safety profiles.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
validating the NQO1-dependent activity of 6-amino-7-bromoquinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-amino-7-bromoquinoline-5,8-dione and its analogs with other prominent NQO1-bioactivatable compounds. The focus is on their NQO1-dependent activity, cytotoxicity, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction to NQO1-Targeted Therapy
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that is frequently overexpressed in various solid tumors, including pancreatic, lung, breast, and colon cancers, while maintaining low levels in normal tissues. This differential expression presents a therapeutic window for the development of cancer-selective therapies. NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, a process that can be exploited to bioactivate prodrugs, leading to the generation of reactive oxygen species (ROS) and selective cancer cell death. This guide focuses on the validation of the NQO1-dependent activity of this compound and its comparison with other NQO1-bioactivatable agents.
Comparative Analysis of NQO1-Bioactivatable Compounds
Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-Dione Derivatives and Comparative Agents
| Compound | Cell Line | IC₅₀ (µM) | NQO1-Dependent Cytotoxicity | Reference |
| 6d (C-6 amino analog) | HeLaS3 | 0.80 | Yes | [1] |
| KB-vin | 1.52 | Yes | [1] | |
| 7d (C-7 amino analog) | HeLaS3 | 0.59 | Yes | [1] |
| KB-vin | 0.97 | Yes | [1] | |
| β-lapachone | A549 (NSCLC, NQO1+) | ~4 | Yes | [2][3][4] |
| H596 (NSCLC, NQO1-) | >40 | Yes | [2][3][4] | |
| Deoxynyboquinone (DNQ) | MIA PaCa-2 (Pancreatic, NQO1+) | 0.006 | Yes | [5] |
| HT1080 (Sarcoma, NQO1+) | 0.3 | Yes | [5] |
Note: The synthesis of this compound has been described, and it has demonstrated potent cytotoxic activity, though specific IC₅₀ values and direct NQO1-dependent data are limited in the reviewed literature.[6]
Table 2: NQO1 Inhibitory Activity of Selected Amino-Quinoline-5,8-Dione Derivatives
| Compound | Cell Line | NQO1 Inhibition IC₅₀ (µM) |
| 6d | HeLaS3 | 0.75 |
| KB-vin | 0.98 | |
| 7d | HeLaS3 | 0.68 |
| KB-vin | 1.05 |
Data derived from a study by Ling et al., demonstrating that these compounds not only act as substrates but also as inhibitors of NQO1 at certain concentrations.[1]
Signaling Pathways and Mechanisms of Action
The antitumor activity of these quinone-based compounds is intrinsically linked to their interaction with NQO1 and the subsequent cellular responses.
NQO1 Gene Regulation via the Nrf2-ARE Pathway
The expression of NQO1 is primarily regulated by the Keap1-Nrf2 signaling pathway. Under normal physiological conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, under conditions of oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes, including NQO1.
Caption: The Keap1-Nrf2 signaling pathway for NQO1 gene expression.
NQO1-Mediated Redox Cycling and Cytotoxicity
NQO1-bioactivatable quinones undergo a futile redox cycle. NQO1 reduces the quinone to an unstable hydroquinone, which then auto-oxidizes back to the quinone form, generating superoxide radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). This massive production of ROS leads to extensive DNA damage, which in turn hyperactivates Poly(ADP-ribose) polymerase-1 (PARP-1). The hyperactivation of PARP-1 depletes cellular NAD⁺ and ATP pools, ultimately leading to a form of programmed cell death known as NAD⁺-Keresis.[3][4][5]
Caption: NQO1-mediated activation of quinone prodrugs and downstream effects.
Experimental Protocols
NQO1 Activity Assay (Cell-Based)
This protocol is adapted from commercially available kits and published literature to determine NQO1 activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.2 mM FAD
-
Substrate Solution: 200 µM NADH, 40 µM Menadione
-
MTT Solution: 1 mg/mL in PBS
-
NQO1 Inhibitor: Dicoumarol (100 µM)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay:
-
To each well of a 96-well plate, add 20-50 µg of cell lysate.
-
For inhibitor control wells, add 10 µL of Dicoumarol solution.
-
Add Reaction Buffer to a final volume of 100 µL.
-
Initiate the reaction by adding 100 µL of Substrate Solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 25 µL of MTT solution to each well and incubate for an additional 10 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the inhibitor control wells from the test wells to determine the NQO1-specific activity.
-
Calculate the specific activity relative to the total protein concentration.
-
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485/~535 nm)
-
Positive Control: H₂O₂ (100 µM)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Staining:
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with HBSS.
-
Add the test compounds (e.g., this compound, β-lapachone) at various concentrations in HBSS or culture medium.
-
Include a positive control (H₂O₂) and a vehicle control.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at various time points using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the ROS levels as a fold change relative to the vehicle control.
-
Experimental Workflow
The validation of a novel NQO1-bioactivatable compound typically follows a structured workflow to characterize its activity and mechanism.
Caption: A typical experimental workflow for validating NQO1-dependent compounds.
Conclusion
The selective overexpression of NQO1 in tumor cells provides a rational target for the development of novel anticancer agents. Quinoline-5,8-diones, including this compound and its analogs, represent a promising class of NQO1-bioactivatable compounds. Their NQO1-dependent cytotoxicity, mediated by the induction of massive oxidative stress and subsequent metabolic collapse, makes them potent candidates for further preclinical and clinical investigation. This guide provides a framework for comparing these agents and outlines the necessary experimental approaches to validate their mechanism of action, paving the way for the development of more effective and selective cancer therapies.
References
- 1. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Contrasting Cytotoxicity of Quinoline-5,8-diones: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of the toxicity profiles of various quinoline-5,8-dione derivatives reveals significant differences in their cytotoxic activity against a range of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of their in vitro potency, detailed experimental protocols for cytotoxicity assessment, and a visual representation of the key signaling pathways involved in their mechanism of action.
The quinoline-5,8-dione scaffold is a key pharmacophore in a number of biologically active compounds, exhibiting a broad spectrum of activities, including anticancer properties. Understanding the structure-activity relationships and the specific toxicity profiles of its derivatives is crucial for the development of novel therapeutic agents with improved efficacy and reduced off-target effects.
Comparative Cytotoxicity of Quinoline-5,8-dione Derivatives
The in vitro cytotoxic activity of a series of quinoline-5,8-dione derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data highlights the significant impact of substitutions on the quinoline-5,8-dione core on cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| NSC663284 (6a) | Leukemia | 0.21 - 1.22 | [1] |
| Colorectal Cancer | 0.13 - 1.50 | [1] | |
| D3a/D3b (2-(4-methylpiperidin-1-yl)ethylamino derivatives) | Leukemia | 0.21 - 1.22 | [1] |
| Colorectal Cancer | 0.13 - 1.50 | [1] | |
| D11a/D11b (2-(dimethylamino)ethylamino derivatives) | Leukemia | 0.21 - 1.22 | [1] |
| Colorectal Cancer | 0.13 - 1.50 | [1] | |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji (B cell lymphoma) | 0.438 | [2] |
| Clioquinol | Raji (B cell lymphoma) | > 2.5 | [2] |
| 5,7-Diiodo-8-hydroxyquinoline (IIQ) | Raji (B cell lymphoma) | ~ 6 | [2] |
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (6h) | HeLa | 55.4 | [3] |
| Raji | IC30: 82 | [3] | |
| 7f derivative | HeLa | 84.0 | [3] |
Experimental Protocols: Assessing Cytotoxicity
The most frequently employed method for evaluating the in vitro cytotoxicity of quinoline-5,8-dione derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-5,8-dione derivatives for a specified period, typically 24 to 48 hours.[7] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours.[6]
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or isopropanol) is then added to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Mechanistic Insights: Signaling Pathways of Apoptosis
Quinoline-5,8-dione derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by a complex network of signaling pathways, primarily involving the activation of caspases and the regulation of the Bcl-2 family of proteins.[8][9][10][11]
Caption: Apoptosis signaling pathway induced by quinoline-5,8-diones.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxic properties of novel quinoline-5,8-dione derivatives.
Caption: Experimental workflow for in vitro cytotoxicity testing.
References
- 1. Quinoline-5,8-dione CDC25 inhibitors: Potent anti-cancer agents in leukemia and patient-derived colorectal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-amino-7-bromoquinoline-5,8-dione: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 6-amino-7-bromoquinoline-5,8-dione is paramount. This guide provides immediate, actionable steps for its proper handling and disposal.
As a halogenated quinone derivative, this compound requires careful management as hazardous waste. Adherence to established protocols for halogenated organic compounds is essential to protect personnel and the environment.
Immediate Safety and Disposal Protocol
The following step-by-step procedure outlines the operational plan for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Segregation:
-
Crucially, segregate halogenated waste from non-halogenated waste streams. [1][2][3] this compound must be disposed of in a designated "Halogenated Organic Waste" container.
-
Do not mix this compound with strong acids, bases, or other reactive chemicals in the waste container to avoid uncontrolled reactions.[2]
-
Aqueous solutions containing this compound should also be treated as halogenated organic waste if the concentration of the organic substance is significant.[4]
3. Waste Container Management:
-
Use a dedicated, properly labeled, and chemically compatible waste container.[5][6] The container must be in good condition with a secure, tight-fitting lid.[5][6]
-
The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[2][5] Do not use abbreviations or chemical formulas.[5]
-
Keep the waste container closed at all times, except when adding waste.[2][5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
4. Spill Management:
-
In case of a small spill, absorb the material with inert, non-combustible absorbent pads.
-
Place the contaminated absorbent material into a sealed, labeled plastic bag or container for disposal as halogenated waste.[5]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
5. Final Disposal:
-
Do not dispose of this compound down the drain.[2]
-
Arrange for the collection of the hazardous waste container by a licensed disposal company, following your institution's specific procedures.[4]
Hazard Data Summary
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity | Likely toxic if swallowed.[7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[7] |
| Skin Corrosion/Irritation | May cause skin irritation.[8][9] | Avoid contact with skin. Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[9] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[8][9] | Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9] |
| Environmental Hazard | Potentially harmful to aquatic life. | Avoid release to the environment. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. mn.uio.no [mn.uio.no]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 6-Amino-5-bromoquinoxaline 50358-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Personal protective equipment for handling 6-amino-7-bromoquinoline-5,8-dione
For researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for handling 6-amino-7-bromoquinoline-5,8-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related compounds and the general hazards associated with quinone-based molecules. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
Effective protection is paramount when handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To prevent contact with eyes, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants | To avoid skin contact, which may lead to irritation or allergic reactions. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge | Recommended especially when handling the powder form to prevent inhalation of dust particles. |
Operational Plan: Handling Procedures
A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by lining it with absorbent pads to contain any potential spills.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
